Product packaging for 2-Amino-4-methoxyphenol(Cat. No.:CAS No. 20734-76-3)

2-Amino-4-methoxyphenol

Cat. No.: B1270069
CAS No.: 20734-76-3
M. Wt: 139.15 g/mol
InChI Key: TUADYTFWZPZZTP-UHFFFAOYSA-N
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Description

2-Amino-4-methoxyphenol is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2 B1270069 2-Amino-4-methoxyphenol CAS No. 20734-76-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methoxyphenol
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InChI

InChI=1S/C7H9NO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUADYTFWZPZZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362896
Record name 2-amino-4-methoxyphenol
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Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20734-76-3
Record name 2-Amino-4-methoxyphenol
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Record name 2-amino-4-methoxyphenol
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Foundational & Exploratory

"2-Amino-4-methoxyphenol" synthesis pathway from 4-methoxy-2-nitrophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a common and efficient laboratory-scale synthesis pathway for 2-Amino-4-methoxyphenol, starting from 4-methoxy-2-nitrophenol. The primary transformation discussed is the selective reduction of the nitro group to an amine via catalytic hydrogenation. This method is widely employed due to its high yield and relatively clean reaction profile.

Reaction Pathway: Catalytic Hydrogenation

The synthesis of this compound from 4-methoxy-2-nitrophenol is achieved through the reduction of the nitro group (-NO₂) to an amino group (-NH₂). A prevalent and effective method for this transformation is catalytic hydrogenation, utilizing a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.

The reaction proceeds by the adsorption of the nitro compound and hydrogen onto the surface of the palladium catalyst. The catalyst facilitates the cleavage of the hydrogen-hydrogen bond and the subsequent reduction of the nitro group. The reaction is typically carried out in an alcohol-based solvent, such as ethanol, at ambient temperature and pressure.

Synthesis_Pathway 4-methoxy-2-nitrophenol 4-methoxy-2-nitrophenol This compound This compound 4-methoxy-2-nitrophenol->this compound H₂, 5% Pd/C Ethanol, 20-30°C Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Suspend 4-methoxy-2-nitrophenol in Ethanol B Add 5% Pd/C Catalyst A->B C Hydrogenate at 20-30°C B->C D Filter to remove Catalyst C->D Reaction Complete E Evaporate Solvent D->E F Recrystallize from Isopropyl Alcohol E->F G Isolate Pure Product F->G

Physical and chemical properties of "2-Amino-4-methoxyphenol"

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Amino-4-methoxyphenol (CAS No: 20734-76-3) is a substituted aminophenol derivative that serves as a versatile intermediate in various chemical syntheses.[1] Also known by synonyms such as 4-Methoxy-2-aminophenol and 2-Hydroxy-5-methoxyaniline, this compound is structurally characterized by a benzene ring substituted with hydroxyl, amino, and methoxy groups.[2] Its unique arrangement of functional groups makes it a valuable precursor in the production of dyes, pharmaceuticals, and other specialty chemicals.[1] Notably, it is a key intermediate for creating analgesics and anti-inflammatory drugs and is used in the synthesis of potential ligands for estrogen receptors.[1][3] Furthermore, this compound has been identified as a volatile constituent in the aroma concentrate of Tieguanyin oolong teas.[3] This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and a summary of its known and potential biological activities.

Physical and Chemical Properties

The physical and chemical identifiers for this compound are summarized below.

Table 1: Chemical Identifiers and Descriptors

Identifier Value Reference
CAS Number 20734-76-3 [4]
Molecular Formula C₇H₉NO₂ [4]
Molecular Weight 139.15 g/mol
IUPAC Name This compound [4]
Synonyms 2-Hydroxy-5-methoxyaniline, 4-Methoxy-2-aminophenol [2]
InChI InChI=1S/C7H9NO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3 [4]
InChIKey TUADYTFWZPZZTP-UHFFFAOYSA-N [4]

| SMILES | COC1=CC(=C(C=C1)O)N |[4] |

Quantitative physical data for this compound is presented in the following table. The compound is typically a solid at room temperature and requires specific storage conditions to maintain its stability.

Table 2: Physical Properties

Property Value Reference
Appearance White, beige, or brown crystalline powder/solid [2][5]
Melting Point 133-140 °C [6]
Boiling Point Data not available [7]
Solubility DMSO: 50 mg/mL (requires sonication) [3]
Other Organic Solvents: The related compound 4-methoxyphenol is soluble in ethanol, methanol, acetone, ether, and benzene. [8]
Water: The related compound 4-methoxyphenol has limited water solubility. [9]
pKa Experimental data not available in cited literature. [4]

| Storage Temperature | 2-8°C, protect from light. | |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data

Technique Data Reference
Mass Spectrometry (GC-MS) Major m/z peaks: 139 (M+), 124, 96 [4]
Fourier-Transform Infrared (FT-IR) Characteristic absorptions expected for O-H (alcohol, ~3200-3550 cm⁻¹), N-H (amine, ~3300-3500 cm⁻¹), C-O (ether, ~1200-1275 cm⁻¹), and aromatic C=C (~1450-1600 cm⁻¹) stretches. [5][10]
¹H NMR Experimental peak data not available in cited literature. Expected signals would include aromatic protons, a methoxy singlet (~3.8 ppm), and exchangeable amine and hydroxyl protons. [11]

| ¹³C NMR | Experimental peak data not available in cited literature. Expected signals would include aromatic carbons and a methoxy carbon (~55-60 ppm). |[12] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol details the synthesis of this compound from its nitro precursor, 4-methoxy-2-nitrophenol, through catalytic hydrogenation.

1. Materials and Reagents:

  • 4-methoxy-2-nitrophenol
  • Ethanol (or Methanol)
  • 5% or 10% Palladium on Carbon (Pd/C) catalyst
  • Hydrogen gas (H₂)
  • Diatomaceous earth (Celite)
  • Isopropyl alcohol (for recrystallization)
  • Round bottom flask, filtration apparatus, rotary evaporator

2. Procedure:

  • Suspend 4-methoxy-2-nitrophenol (e.g., 20 g) in ethanol (e.g., 350 mL) within a round bottom flask.
  • Carefully add the Pd/C catalyst (e.g., 550 mg of 5% Pd/C) to the suspension.
  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon) at atmospheric pressure.
  • Stir the mixture vigorously at a controlled temperature of 20-30°C.
  • Monitor the reaction progress until completion (e.g., overnight stirring or until hydrogen uptake ceases).
  • Upon completion, carefully remove the catalyst by filtering the reaction mixture through a pad of diatomaceous earth.
  • Concentrate the filtrate by removing the solvent via distillation under reduced pressure using a rotary evaporator.
  • Recrystallize the resulting crude solid from a suitable solvent, such as isopropyl alcohol, to yield pure this compound.

3. Expected Yield: ~93-96%

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a representative method for the qualitative and quantitative analysis of this compound, particularly as a volatile component in a complex matrix like tea.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Place a known quantity of the sample (e.g., 2.5 g of ground tea) into a headspace vial.
  • Add a known volume of an internal standard solution if quantitative analysis is required.
  • Seal the vial and incubate at a controlled temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.
  • Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent or similar, equipped with a mass selective detector.
  • Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm) or equivalent.
  • Injection: Insert the SPME fiber into the GC inlet for thermal desorption at a high temperature (e.g., 250°C) in splitless mode.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 3 minutes.
  • Ramp 1: Increase to 150°C at a rate of 5°C/min.
  • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 35-550.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.
  • Confirm the identification by matching the acquired mass spectrum against a reference library (e.g., NIST). The expected parent ion is m/z 139.[4]
  • For quantitative analysis, construct a calibration curve using the peak area ratio of the analyte to the internal standard.

Chemical Reactions and Biological Activity

This compound is a valuable building block due to its multiple reactive sites. The primary aromatic amine can undergo diazotization followed by azo coupling to form azo dyes. It also reacts with carbonyl compounds to yield imines (Schiff bases), which are useful in coordination chemistry.

While comprehensive biological studies on this compound itself are limited, its role as a precursor and the activities of related compounds suggest several areas of interest for drug development:

  • Estrogen Receptor Ligands: The compound is explicitly used for the synthesis of substituted 2-heteroarylbenzazol-5-ol derivatives, which are investigated as potential ligands for estrogen receptors.[3] This indicates its utility in developing molecules that could modulate estrogenic pathways.

  • Antioxidant Properties: Like many phenolic compounds, it is valued for its antioxidant properties, which has led to its use in cosmetic formulations.[1] Studies on other methoxyphenols confirm their ability to act as antioxidants.[13][14]

  • Enzyme Inhibition (Related Compounds):

    • COX-2 Inhibition: A study on a series of 2-methoxyphenols demonstrated that many compounds in this class act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[15]

    • Antimicrobial Activity: Natural methoxyphenol compounds have shown antimicrobial activity against various foodborne pathogens and spoilage bacteria.[13][14]

Visualizations

The following diagrams illustrate the synthetic workflow and logical relationships of this compound.

G cluster_workflow Synthesis Workflow A 4-Methoxy-2-nitrophenol in Ethanol B Add Pd/C Catalyst A->B C Hydrogenation (H₂, 20-30°C) B->C D Filter Catalyst C->D E Concentrate Filtrate (Reduced Pressure) D->E F Recrystallize E->F G Pure this compound F->G

Caption: Chemical synthesis workflow for this compound.

G cluster_relationships Applications and Related Bioactivities cluster_apps Direct Applications cluster_pharma Pharmaceutical Precursor For cluster_related Activities of Related Methoxyphenols Core This compound App1 Synthetic Intermediate Core->App1 App3 Cosmetic Antioxidant Core->App3 App4 Aroma Compound (Tea) Core->App4 Rel1 COX-2 Inhibition Core->Rel1 related compounds Rel2 Antimicrobial Activity Core->Rel2 related compounds App2 Dye Precursor App1->App2 Pharm1 Estrogen Receptor Ligands App1->Pharm1 Pharm2 Analgesics App1->Pharm2 Pharm3 Anti-inflammatories App1->Pharm3

Caption: Logical relationships of this compound.

References

"2-Amino-4-methoxyphenol" structural formula and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed guide to the chemical and physical properties of 2-Amino-4-methoxyphenol, a compound of interest in various research and development applications. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured and accessible format.

Chemical Identity and Properties

This compound, also known as 2-Hydroxy-5-methoxyaniline, is an aromatic organic compound. It is recognized as a volatile constituent in the aroma of certain teas and serves as a synthetic intermediate for various chemical analogues.[1] The fundamental properties of this compound are summarized in the table below, providing a quick reference for its key quantitative data.

PropertyValueReferences
Molecular Formula C₇H₉NO₂[1][2][3][4]
Molecular Weight 139.15 g/mol [1][2][4][5][6]
IUPAC Name This compound[2][7]
CAS Number 20734-76-3[2][3][4][5]
SMILES String COc1ccc(O)c(N)c1[4][7]
InChI Key TUADYTFWZPZZTP-UHFFFAOYSA-N[2][3][4]
Physical Form Solid, crystals or crystalline powder[4][7]
Melting Point 135-140 °C[4][7]

Structural Representation

The molecular structure of this compound consists of a benzene ring substituted with an amino group (-NH₂), a hydroxyl group (-OH), and a methoxy group (-OCH₃). The relative positions of these functional groups are critical to the compound's chemical reactivity and physical properties. A diagram of the structural formula is provided below.

This compound Structural Formula of this compound C1 C C2 C C1->C2 C6 C C1->C6 N NH₂ C1->N C3 C C2->C3 C2->C3 O1 OH C2->O1 C4 C C3->C4 C5 C C4->C5 C4->C5 O2 O C4->O2 C5->C6 C6->C1 CH3 CH₃ O2->CH3

Structural formula of this compound.

This technical guide is intended for informational purposes for a scientific audience. For experimental procedures, it is recommended to consult detailed protocols and safety data sheets.

References

The Enigmatic Presence of 2-Amino-4-methoxyphenol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxyphenol is a phenolic compound that has been identified as a volatile constituent in the aroma concentrate of Tieguanyin teas, a type of oolong tea derived from the leaves of Camellia sinensis[1][2][3]. While its presence in this commercially significant plant species is established, a comprehensive understanding of its distribution across the plant kingdom, its biosynthetic origins, and its physiological functions remains largely unexplored. This technical guide synthesizes the currently available information on the natural occurrence of this compound in plants and provides hypothesized pathways and generalized experimental protocols to stimulate further research into this intriguing molecule. The limited direct research on this specific compound necessitates that some sections of this guide, particularly regarding its biosynthesis, are based on established principles of plant secondary metabolism.

Natural Occurrence of this compound

To date, the confirmed natural occurrence of this compound is limited to Camellia sinensis. The following table summarizes the known plant source.

Plant SpeciesPlant PartMethod of DetectionReference
Camellia sinensis (L.) Kuntze (Tieguanyin oolong tea)Leaves (processed)Aroma concentrate analysis[1][2][3]

Hypothetical Biosynthetic Pathway

The biosynthetic pathway of this compound in plants has not been elucidated. However, based on the known biosynthesis of phenolic compounds and amino acids in plants, a plausible pathway can be proposed. The core structure suggests a derivation from the shikimate pathway, which is the primary route for the synthesis of aromatic amino acids and a vast array of phenolic compounds in plants[4].

A possible biosynthetic route could originate from chorismate, a key intermediate in the shikimate pathway. Through a series of enzymatic reactions involving amination and methoxylation, chorismate could be converted to this compound. Key enzymatic steps would likely include an aminase to introduce the amino group and a methyltransferase for the addition of the methoxy group. The precise order and nature of these reactions require experimental validation.

Below is a diagram illustrating a hypothetical biosynthetic pathway for this compound.

Hypothetical Biosynthesis of this compound Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Intermediate1 Aminated Intermediate Chorismate->Intermediate1 Amination Intermediate2 Hydroxylated Intermediate Intermediate1->Intermediate2 Hydroxylation Target This compound Intermediate2->Target Methoxylation (O-methyltransferase)

A hypothetical biosynthetic pathway for this compound.

Experimental Protocols: A Generalized Approach

Due to the absence of specific published protocols for the isolation and quantification of this compound from plant matrices, a generalized workflow is presented below. This protocol is based on standard methodologies for the analysis of phenolic compounds in plants and can be adapted and optimized for specific research needs.

Sample Preparation and Extraction

The initial and most critical step is the efficient extraction of the target compound from the plant material while minimizing its degradation.

  • Grinding: Fresh or freeze-dried plant material should be ground to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: A polar organic solvent is recommended for the extraction of phenolic compounds. A mixture of methanol or ethanol and water (e.g., 80:20 v/v) is a common choice. The extraction can be performed using techniques such as maceration, sonication, or accelerated solvent extraction (ASE).

  • Purification: The crude extract will contain a complex mixture of compounds. A preliminary purification step using solid-phase extraction (SPE) with a C18 cartridge can be employed to remove non-polar compounds and enrich the phenolic fraction.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice for the quantification of specific phenolic compounds.

  • Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of phenolic compounds. The mobile phase usually consists of a gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

  • Detection:

    • UV Detection: this compound possesses a chromophore and can be detected by a UV detector. The optimal wavelength for detection would need to be determined by analyzing a pure standard.

    • Mass Spectrometry (MS) Detection: For higher sensitivity and selectivity, coupling HPLC to a mass spectrometer (LC-MS) is recommended. This allows for the unambiguous identification and quantification of the target compound based on its mass-to-charge ratio and fragmentation pattern.

The following diagram outlines a general experimental workflow for the analysis of this compound in plant samples.

Experimental Workflow for this compound Analysis cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Material Plant Material (e.g., Camellia sinensis leaves) Grinding Grinding Plant_Material->Grinding Solvent_Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract SPE Solid-Phase Extraction (SPE) (C18 cartridge) Crude_Extract->SPE Purified_Extract Purified Extract SPE->Purified_Extract HPLC HPLC Separation (C18 column) Purified_Extract->HPLC Detection Detection (UV and/or MS) HPLC->Detection Quantification Quantification Detection->Quantification

A general workflow for the analysis of this compound.

Conclusion and Future Directions

The presence of this compound in Camellia sinensis opens up avenues for further investigation into its role in plant biology and its potential applications in various fields, including drug development. The current body of knowledge is, however, nascent. Future research should focus on:

  • Screening a wider range of plant species to determine the distribution of this compound in the plant kingdom.

  • Elucidating the definitive biosynthetic pathway through isotopic labeling studies and identification of the involved enzymes and genes.

  • Developing and validating specific and sensitive analytical methods for its routine quantification in different plant matrices.

  • Investigating the physiological role of this compound in plants, including its potential involvement in defense mechanisms, signaling, or as a metabolic intermediate.

  • Exploring the pharmacological properties of this compound, given that many plant-derived phenolic compounds exhibit a wide range of biological activities.

This technical guide provides a foundational framework for researchers embarking on the study of this compound in plants. The hypothetical pathway and generalized protocols are intended to serve as a starting point for the design of experiments that will shed light on the many unanswered questions surrounding this compound.

References

Spectroscopic Analysis of 2-Amino-4-methoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-methoxyphenol, a key intermediate in the synthesis of various chemical compounds, including pyridine analogues.[1][2] The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Properties

Identifier Value
IUPAC Name This compound
Synonym 2-Hydroxy-5-methoxyaniline
CAS Number 20734-76-3[3][4][5][6]
Molecular Formula C₇H₉NO₂[4][5][6][7]
Molecular Weight 139.15 g/mol [3][5]
Appearance White to cream to brown crystals or crystalline powder[4]
Melting Point 135-140 °C[4][5]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[3]

Table 1: Predicted ¹H-NMR Spectral Data for this compound [3]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H6.5 - 7.0Multiplet (3H)
-OH (Phenol)Variable, broadSinglet (1H)
-NH₂ (Amine)Variable, broadSinglet (2H)
-OCH₃ (Methoxy)~3.8Singlet (3H)

Note: The chemical shifts for -OH and -NH₂ protons are variable due to hydrogen bonding and exchange with the solvent.[3]

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-O (Phenol)145 - 155
C-N (Amine)135 - 145
C-OCH₃110 - 120
Aromatic C-H100 - 115
-OCH₃55 - 60

Note: These are predicted values. For similar methoxyphenol compounds, the methoxy carbon appears around 55.5-55.8 ppm.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[3]

Table 3: Key IR Absorption Bands for this compound [3]

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
O-H (Phenol)Stretching3300-3500 (broad)
N-H (Amine)Stretching3300-3500 (two bands)
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic, -OCH₃)Stretching2850-3000
C=C (Aromatic)Ring Stretching1450-1600
C-O (Phenol)Stretching1200-1260
C-O-C (Ether)Asymmetric Stretching1200-1275
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

Technique Parameter Value
Electron Ionization (EI)Molecular Ion (M⁺)m/z 139

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for labile protons.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer is typically used for acquiring high-resolution spectra.[8]

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[8]

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer is commonly used.[8]

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation:

    • Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source of the mass spectrometer.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, the sample can be injected into a gas chromatograph, which separates the components before they enter the mass spectrometer.

  • Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Acquisition:

    • The instrument is set to scan over a specific mass-to-charge (m/z) range.

    • For EI, a standard electron energy of 70 eV is typically used.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different ions, with the molecular ion peak indicating the molecular weight of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis cluster_interpretation Interpretation & Structure Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Information (Functional Groups, Connectivity) Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation Final_Structure Final Structure Confirmation Interpretation->Final_Structure

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

An In-depth Technical Guide to 2-Amino-4-methoxyphenol (CAS: 20734-76-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-methoxyphenol, with the CAS number 20734-76-3, is an aromatic organic compound with emerging interest in various scientific fields. It is recognized as a volatile constituent in Tieguanyin teas and serves as a versatile intermediate in the synthesis of pharmaceuticals and dyes.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities, including its role as a precursor for potential estrogen receptor ligands. Safety and handling information, along with analytical methodologies, are also detailed to provide a complete resource for laboratory and research applications.

Chemical and Physical Properties

This compound is a solid, ranging in color from beige to dark brown.[3] It possesses a molecular formula of C₇H₉NO₂ and a molecular weight of 139.15 g/mol .[4][5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 20734-76-3[4]
Molecular Formula C₇H₉NO₂[4][5]
Molecular Weight 139.15 g/mol [4][5]
IUPAC Name This compound[4]
Synonyms 4-methoxy-2-aminophenol, 2-Hydroxy-5-methoxyaniline[3][4]
Appearance Beige to dark brown powder/solid[3]
Melting Point 135-140 °C[5][6]
Solubility Soluble in DMSO (50 mg/mL with sonication)[1]
Storage Temperature 2-8°C, protect from light[1][5]

Synthesis and Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the catalytic hydrogenation of 4-methoxy-2-nitrophenol.[7]

Experimental Protocol:

  • Suspension: Suspend 20 g of 4-methoxy-2-nitrophenol in 350 ml of ethanol in a suitable reaction vessel.

  • Catalyst Addition: Add 550 mg of 5% palladium on carbon (Pd/C) to the suspension.

  • Hydrogenation: Subject the mixture to hydrogenation at a temperature of 20-30°C under atmospheric pressure. Monitor the reaction progress until completion.

  • Catalyst Removal: Upon completion, remove the palladium catalyst by filtration.

  • Solvent Removal: Remove the ethanol solvent from the filtrate by distillation under reduced pressure.

  • Recrystallization: Recrystallize the resulting solid from isopropyl alcohol to yield purified this compound. This protocol has been reported to achieve a yield of approximately 93%.[7]

G Synthesis Workflow of this compound A 4-methoxy-2-nitrophenol in Ethanol B Add 5% Pd/C Catalyst A->B C Hydrogenation (20-30°C, 1 atm) B->C D Filtration to remove Catalyst C->D E Distillation under Reduced Pressure D->E F Recrystallization from Isopropyl Alcohol E->F G This compound F->G

Synthesis of this compound.
Analytical Methods

The characterization and purity assessment of this compound can be performed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of aminophenols. A typical mobile phase consists of a mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. Spectral data for this compound is available in various chemical databases.

  • Mass Spectrometry (MS): GC-MS and LC-MS can be used to confirm the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl, amino, and ether groups.

Biological Activity and Potential Applications

Preliminary studies suggest that this compound exhibits antioxidant and antimicrobial properties, making it a compound of interest for further investigation in drug development.[7] Its presence in certain teas also points towards its potential role in food science.[1][2]

Antioxidant and Antimicrobial Activity

While direct and extensive studies on the antioxidant and antimicrobial effects of this compound are limited, the broader class of methoxyphenols is known for these activities.[7][8] For instance, related compounds have been shown to act as radical scavengers and inhibitors of bacterial growth.[8][9] Further research is warranted to fully characterize the antioxidant and antimicrobial spectrum and potency of this compound.

Potential as an Estrogen Receptor Ligand Precursor

A significant area of interest for this compound is its use as a synthetic intermediate for creating potential ligands for estrogen receptors (ERs).[10] Estrogen receptors, including ERα and ERβ, are critical mediators of hormonal signaling and are important targets in the treatment of various diseases, including breast cancer and osteoporosis.[11][12] The synthesis of novel 2-heteroarylbenzazol-5-ol derivatives from this compound highlights its potential as a scaffold for developing new selective estrogen receptor modulators (SERMs).[10]

Potential Signaling Pathway: Estrogen Receptor Signaling

Given its use as a precursor for potential estrogen receptor ligands, a plausible, though not yet directly demonstrated, mechanism of action for its derivatives involves the modulation of the estrogen receptor signaling pathway. Upon binding of a ligand, the estrogen receptor can translocate to the nucleus, dimerize, and bind to estrogen response elements (EREs) in the DNA, thereby regulating the transcription of target genes. This can lead to a variety of cellular responses, including cell proliferation, differentiation, and survival.

G Potential Estrogen Receptor Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus A This compound Derivative (Ligand) B Estrogen Receptor (ER) A->B C Ligand-ER Complex B->C D Dimerization C->D E Nuclear Translocation D->E F Binding to Estrogen Response Elements (EREs) E->F G Gene Transcription F->G H Cellular Response (e.g., Proliferation, Differentiation) G->H

Potential Estrogen Receptor Signaling Pathway.

Safety and Handling

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[13] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.[13]

Table 2: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Acute aquatic toxicity1H400: Very toxic to aquatic life
Chronic aquatic toxicity1H410: Very toxic to aquatic life with long lasting effects

Conclusion

This compound is a compound with considerable potential, particularly as a building block in medicinal chemistry for the development of novel therapeutics targeting the estrogen receptor. Its inherent antioxidant and antimicrobial properties also suggest other avenues for investigation. This guide provides a foundational resource for researchers to understand its properties, synthesis, and potential biological relevance, thereby facilitating further exploration and application of this versatile molecule.

References

Unveiling 2-Amino-4-methoxyphenol: A Technical Guide to its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxyphenol, a significant aromatic compound, has carved a niche for itself as a versatile intermediate in the synthesis of a wide array of commercially important products, ranging from vibrant dyes to potent pharmaceuticals. Its unique molecular architecture, featuring both an amine and a hydroxyl functional group on a methoxy-substituted benzene ring, imparts a rich chemical reactivity that has been harnessed by chemists for over a century. This technical guide provides an in-depth exploration of the discovery, historical and modern synthesis, and diverse applications of this compound, presenting key data in a structured format to facilitate research and development.

Historical Context and Discovery

The history of this compound is intrinsically linked to the burgeoning field of synthetic organic chemistry in the latter half of the 19th century and the explosive growth of the synthetic dye industry. While a singular "discovery" of this specific molecule is not prominently documented, its emergence is a logical consequence of the systematic investigation into aminophenols and their derivatives during this era. The term "aminophenol" itself first appeared in scientific literature around 1896.

Early research into the reduction of nitrophenols to their corresponding aminophenols laid the foundational groundwork for the synthesis of compounds like this compound. The primary and historically significant method for its preparation is the reduction of its nitro precursor, 4-methoxy-2-nitrophenol. This transformation was a key reaction in the arsenal of chemists developing novel dye intermediates.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in synthesis and product formulation.

PropertyValueReferences
CAS Number 20734-76-3[1][2]
Molecular Formula C₇H₉NO₂[1][2]
Molecular Weight 139.15 g/mol [1][2]
Appearance White to off-white or tan crystalline powder
Melting Point 135-140 °C[2]
Synonyms 2-Hydroxy-5-methoxyaniline[2][3]

Synthesis of this compound: From Historical Practices to Modern Protocols

The synthesis of this compound has evolved from early, often harsh, reduction methods to more efficient and selective catalytic processes. The core transformation, however, has remained the reduction of 4-methoxy-2-nitrophenol.

Historical Synthesis: Reduction with Iron in Acidic Medium

An early and common method for the reduction of nitroarenes was the use of a metal, typically iron filings, in the presence of an acid, such as hydrochloric acid or acetic acid. This method, while effective, often required strenuous workup procedures to remove the resulting iron sludge.

Experimental Protocol: Reduction of 4-methoxy-2-nitrophenol with Iron and Hydrochloric Acid (Illustrative)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a suspension of 4-methoxy-2-nitrophenol (1 equivalent) in a mixture of water and ethanol is prepared.

  • Addition of Iron: Fine iron powder (excess, e.g., 3-5 equivalents) is added to the suspension.

  • Initiation of Reaction: A small amount of concentrated hydrochloric acid is added to initiate the reaction. The mixture is then heated to reflux.

  • Reaction Monitoring: The reaction progress is monitored by the disappearance of the yellow color of the nitrophenol.

  • Workup: Upon completion, the hot reaction mixture is made basic with sodium carbonate to precipitate iron hydroxides. The mixture is then filtered through a bed of celite to remove the iron sludge.

  • Isolation: The filtrate is concentrated under reduced pressure to remove the ethanol. The aqueous solution is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or ethanol/water.

G 4-methoxy-2-nitrophenol 4-methoxy-2-nitrophenol This compound This compound 4-methoxy-2-nitrophenol->this compound Reduction Iron Oxides Iron Oxides 4-methoxy-2-nitrophenol->Iron Oxides Fe / HCl Fe / HCl Fe / HCl->this compound

Historical Synthesis Pathway
Modern Synthesis: Catalytic Hydrogenation

The advent of catalytic hydrogenation provided a cleaner and more efficient route to this compound. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.

Experimental Protocol: Catalytic Hydrogenation of 4-methoxy-2-nitrophenol

  • Reaction Setup: A solution of 4-methoxy-2-nitrophenol (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate is placed in a hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of 10% Palladium on carbon (typically 1-5 mol%) is carefully added to the solution.

  • Hydrogenation: The vessel is connected to a hydrogen source and purged with hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (typically from a balloon or at a slightly positive pressure) at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to yield this compound. The product is often of high purity and may not require further purification.

G cluster_0 Hydrogenation Reactor cluster_1 Workup 4-methoxy-2-nitrophenol 4-methoxy-2-nitrophenol This compound This compound 4-methoxy-2-nitrophenol->this compound Reduction H2 H2 H2->this compound Pd/C Catalyst Pd/C Catalyst Pd/C Catalyst->this compound Filtration Filtration This compound->Filtration Evaporation Evaporation Filtration->Evaporation Pure Product Pure Product Evaporation->Pure Product

Modern Synthesis Workflow

Applications of this compound

The utility of this compound stems from its ability to serve as a building block for more complex molecules.

  • Dye Industry: As a dye intermediate, it is used in the synthesis of a variety of azo dyes and other colorants. The amino group can be diazotized and coupled with other aromatic compounds to create a wide spectrum of colors.

  • Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various pharmaceutical agents. Its derivatives have been investigated for a range of biological activities.

  • Cosmetics: this compound is a key component in certain hair dye formulations, contributing to the final color and its stability.

  • Research and Development: In a laboratory setting, it is a valuable starting material for the synthesis of heterocyclic compounds and other novel organic molecules. For instance, it has been identified as a volatile constituent in the aroma concentrate of Tieguanyin teas.[4][5]

Conclusion

From its origins in the foundational era of synthetic organic chemistry to its current role as a key industrial intermediate, this compound continues to be a compound of significant interest. The evolution of its synthesis from classical reduction methods to modern catalytic hydrogenation highlights the progress in chemical manufacturing. Its diverse applications in the dye, pharmaceutical, and cosmetic industries underscore its versatility and enduring importance. This guide provides a comprehensive overview for researchers and professionals, serving as a valuable resource for future innovation and development.

References

An In-depth Technical Guide to the Thermochemical Data of 2-Amino-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxyphenol is a substituted aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1] A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessments, and computational modeling in drug development and materials science. This technical guide provides a summary of the available physical data for this compound, comparative thermochemical data of structurally related compounds, and detailed experimental protocols for the determination of its thermochemical properties. Due to a lack of experimentally determined thermochemical data for this compound in the current literature, this guide emphasizes the methodologies for its determination and provides data for analogous compounds to serve as a valuable reference for researchers.

Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₉NO₂[2][3][4][5]
Molecular Weight 139.15 g/mol [2][4][5]
Melting Point 133-143 °C[2][3][4][6]
Appearance White to cream to brown crystals or crystalline powder[3][4]
CAS Number 20734-76-3[2][3][4][5]

Comparative Thermochemical Data of Related Compounds

To provide a frame of reference for the expected thermochemical behavior of this compound, the following table summarizes the standard molar enthalpies of formation in the gaseous phase (ΔfH°m(g)) for methoxyphenol and aminophenol isomers. These values are critical for understanding the influence of the amino and methoxy functional groups on the thermodynamic stability of the phenol ring.

CompoundΔfH°m(g) (kJ·mol⁻¹)
Methoxyphenol Isomers
2-Methoxyphenol-246.1 ± 1.9
3-Methoxyphenol-240.4 ± 2.1
4-Methoxyphenol-229.7 ± 1.8
Aminophenol Isomers
2-Aminophenol-99.3 ± 1.3
3-Aminophenol-103.2 ± 1.2
4-Aminophenol-194.1

Data for methoxyphenol isomers sourced from Matos et al. (2003)[7][8][9]. Data for aminophenol isomers sourced from the NIST WebBook[10][11][12] and Sabbah & Gouali (1996).

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical properties for organic compounds like this compound relies on well-established calorimetric techniques. The following are detailed methodologies for key experiments.

Static Bomb Combustion Calorimetry

This method is used to determine the standard molar enthalpy of combustion (ΔcH°m), from which the standard molar enthalpy of formation (ΔfH°m) can be derived.

Methodology:

  • Sample Preparation: A pellet of the crystalline this compound (typically 0.5-1.0 g) is accurately weighed.

  • Calorimeter Setup: The pellet is placed in a crucible within a static bomb calorimeter. A known amount of water is added to the bomb to ensure saturation of the final atmosphere. The bomb is then sealed and pressurized with oxygen (typically to 3.04 MPa).

  • Combustion: The bomb is placed in a calorimeter jacket containing a known mass of water. The sample is ignited, and the temperature change of the water in the jacket is recorded with high precision.

  • Data Analysis: The gross heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are applied for the heat of ignition and the formation of nitric acid from the nitrogen in the sample and atmospheric nitrogen.

  • Enthalpy of Formation Calculation: The standard molar enthalpy of combustion is used to calculate the standard molar enthalpy of formation using Hess's law.[13]

Differential Scanning Calorimetry (DSC)

DSC is a versatile technique used to measure heat flow associated with thermal transitions in a material as a function of temperature. It can be used to determine the melting point, enthalpy of fusion (ΔfusH), and heat capacity (Cp).

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is placed in a hermetically sealed aluminum pan.[14]

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.[14]

  • Temperature Program: The sample is subjected to a controlled temperature program, typically a heating/cooling/heating cycle, to erase the thermal history of the sample.[14] Data is collected during a final heating ramp at a constant rate (e.g., 10 °C/min).[15]

  • Data Analysis:

    • Melting Point: Determined as the onset temperature of the melting endotherm on the DSC thermogram.[14]

    • Enthalpy of Fusion: Calculated by integrating the area of the melting peak.[14]

    • Heat Capacity: Determined by measuring the difference in heat flow between the sample and a reference standard (e.g., sapphire) over a range of temperatures.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of key thermochemical properties of a solid organic compound like this compound.

Thermochemical_Workflow cluster_sample Sample Preparation cluster_exp Experimental Determination cluster_data Derived Thermochemical Data Sample This compound (Solid) DSC Differential Scanning Calorimetry (DSC) Sample->DSC CombCal Static Bomb Combustion Calorimetry Sample->CombCal Tm Melting Point (Tm) DSC->Tm Hfus Enthalpy of Fusion (ΔfusH) DSC->Hfus Cp Heat Capacity (Cp) DSC->Cp Hc Enthalpy of Combustion (ΔcH°) CombCal->Hc Hf Enthalpy of Formation (ΔfH°) Hc->Hf

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 2-Amino-4-methoxyphenol and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and expected structural characteristics pertaining to the crystal structure analysis of 2-Amino-4-methoxyphenol. While a definitive, publicly available crystal structure for this compound has not been identified in prominent crystallographic databases, this document leverages data from closely related analogs to infer its likely solid-state conformation and packing. The principles and experimental protocols detailed herein are fundamental to the structural elucidation of such organic molecules, which is a cornerstone of modern drug design and materials science.

Introduction: The Significance of Crystal Structure

The precise three-dimensional arrangement of atoms in a crystalline solid, known as its crystal structure, dictates many of its physicochemical properties, including solubility, melting point, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount, as different polymorphic forms of the same compound can exhibit varied therapeutic efficacy and safety profiles. This compound, a substituted aminophenol, serves as a valuable building block in the synthesis of various pharmaceutical and chemical entities. Its structural analysis provides insights into intermolecular interactions, which are crucial for designing novel materials and understanding biological activity.

Experimental Protocol: Single-Crystal X-ray Diffraction

The gold standard for determining the crystal structure of a compound is single-crystal X-ray diffraction (SC-XRD). This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The following outlines a typical experimental protocol.

2.1. Crystallization

The initial and often most challenging step is to grow high-quality single crystals of the compound. For a substance like this compound, which is a solid at room temperature, various crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) is allowed to evaporate slowly at a constant temperature.

  • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystal growth at the interface.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent gradually diffuses into the solution, inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

2.2. Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled, typically to 100 K, using a cryostream of nitrogen gas to minimize thermal vibrations of the atoms and protect it from radiation damage. The diffractometer rotates the crystal while it is irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected by an area detector, and a series of diffraction images are collected at different crystal orientations.

2.3. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The integrated intensities of the diffraction spots are then used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.

The initial structural model is then refined against the experimental data. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor and the goodness-of-fit.

Workflow for Crystal Structure Determination

The process of determining a crystal structure can be visualized as a systematic workflow, from sample preparation to the final structural analysis.

Crystal_Structure_Workflow cluster_prep Sample Preparation cluster_exp Experimental Analysis cluster_analysis Data Analysis & Refinement cluster_results Results Synthesis Synthesis & Purification of This compound Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation (e.g., CheckCIF) StructureRefinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF Analysis Structural Analysis (Bond Lengths, Angles, etc.) CIF->Analysis Publication Publication / Database Deposition Analysis->Publication

Figure 1: Workflow for Single-Crystal X-ray Diffraction Analysis.

Structural Analysis and Expected Data

In the absence of a determined crystal structure for this compound, we can infer its likely structural features by examining related compounds. The key functional groups—the aromatic ring, the hydroxyl group, the amino group, and the methoxy group—will govern the intermolecular interactions and the overall crystal packing.

4.1. Expected Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by hydrogen bonding. The hydroxyl (-OH) and amino (-NH₂) groups are excellent hydrogen bond donors, while the oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen atom of the amino group, can act as hydrogen bond acceptors.

H_Bonding cluster_mol1 cluster_mol2 mol1 This compound mol2 This compound m1 m2 m1_O->m2_N O-H···N m1_N->m2_O N-H···O

Figure 2: Potential Hydrogen Bonding Interactions.

In addition to strong O-H···N and N-H···O hydrogen bonds, weaker C-H···O and C-H···π interactions may also contribute to the stability of the crystal lattice. The methoxy group can influence the packing by participating in these weaker interactions and by its steric bulk. Furthermore, π-π stacking between the aromatic rings of adjacent molecules is a common feature in the crystal structures of such compounds.

4.2. Comparative Crystallographic Data

To provide a quantitative perspective, the following table summarizes crystallographic data for related aminophenol and methoxyphenol derivatives. This data can serve as a benchmark for what might be expected for this compound.

Parameter2-Aminophenol4-Methoxyphenol3,4-Dimethoxyphenol[1]
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group Pca2₁P2₁/cP2₁/n
a (Å) 8.6311.7510.38
b (Å) 14.934.6011.21
c (Å) 4.8812.4414.23
α (°) 909090
β (°) 90102.3109.5
γ (°) 909090
Volume (ų) 628.3657.41559.8
Z 448
Density (calc) (g/cm³) 1.321.251.31

Note: Data for 2-Aminophenol and 4-Methoxyphenol is sourced from typical crystallographic data for these well-known compounds.

4.3. Expected Bond Lengths and Angles

The intramolecular geometry of this compound is expected to be consistent with standard values for substituted benzene rings. The C-C bond lengths within the aromatic ring will be approximately 1.39 Å. The C-O, C-N, and C-C(methoxy) bond lengths will also fall within their expected ranges. The planarity of the molecule and the torsion angles involving the substituents will be influenced by the crystal packing forces and any intramolecular hydrogen bonding.

BondExpected Length (Å)Bond AngleExpected Angle (°)
C-C (aromatic)~ 1.39C-C-C (aromatic)~ 120
C-O (phenol)~ 1.36C-C-O~ 120
C-N~ 1.40C-C-N~ 120
C-O (methoxy)~ 1.37C-O-C~ 118
O-H~ 0.96
N-H~ 1.01

Conclusion

While the specific crystal structure of this compound remains to be experimentally determined and reported, a comprehensive analysis of its functional groups and comparison with related structures allows for a robust prediction of its solid-state behavior. The methodologies outlined in this guide provide a clear pathway for its structural elucidation. A definitive crystal structure analysis would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its properties and facilitating the rational design of new molecules and materials based on this versatile scaffold.

References

Methodological & Application

Application of "2-Amino-4-methoxyphenol" in Hair Dye Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxyphenol is an aromatic amine that serves as a crucial component in oxidative hair dye formulations.[1] It primarily functions as a "coupler" or "secondary intermediate." When combined with a "primary intermediate" (e.g., p-phenylenediamine, p-aminophenol) in the presence of an oxidizing agent like hydrogen peroxide, it participates in a series of chemical reactions within the hair shaft. These reactions form larger, complex colorant molecules that are trapped within the hair's cortex, resulting in a permanent color change.[2][3] The unique molecular structure of this compound allows it to be a versatile ingredient for creating a range of hair color shades. Additionally, its inherent antioxidant properties may contribute to enhancing color stability within formulations.[4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective and safe use in hair dye formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[5]
Synonym 2-Hydroxy-5-methoxyaniline[5]
CAS Number 20734-76-3[5]
Molecular Formula C₇H₉NO₂[5]
Molecular Weight 139.15 g/mol [5]
Appearance White to cream to brown crystalline powder[5]
Melting Point 135-140 °C[5]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[6]
Storage Conditions Store at 2-8°C, protected from light[5][6]

Role in Oxidative Hair Dyeing

In permanent hair dyeing, this compound acts as a coupler. The dyeing process is initiated by mixing the dye formulation, which contains the precursors and an alkalizing agent, with a developer containing hydrogen peroxide. The alkalizing agent, typically ammonia or monoethanolamine, raises the pH, causing the hair cuticle to swell and allowing the small precursor molecules to penetrate into the cortex. Inside the cortex, the hydrogen peroxide oxidizes the primary intermediates, which then react with couplers like this compound to form the final, large color molecules.

Below is a diagram illustrating the logical workflow of the oxidative hair dyeing process.

G Oxidative Hair Dyeing Workflow Dye Precursors\n(incl. This compound) Dye Precursors (incl. This compound) Mixing Mixing Dye Precursors\n(incl. This compound)->Mixing Alkalizing Agent Alkalizing Agent Alkalizing Agent->Mixing Oxidizing Agent (H2O2) Oxidizing Agent (H2O2) Oxidizing Agent (H2O2)->Mixing Application to Hair Application to Hair Mixing->Application to Hair Penetration of Cuticle Penetration of Cuticle Application to Hair->Penetration of Cuticle Oxidation & Color Formation Oxidation & Color Formation Penetration of Cuticle->Oxidation & Color Formation Permanent Color Permanent Color Oxidation & Color Formation->Permanent Color G Potential Aminophenol-Induced Cellular Signaling cluster_0 Exposure & Metabolism cluster_1 Cellular Stress cluster_2 Signaling Cascades cluster_3 Cellular Outcomes Aminophenol Aminophenol Metabolic Activation Metabolic Activation Aminophenol->Metabolic Activation Reactive Metabolites Reactive Metabolites Metabolic Activation->Reactive Metabolites Oxidative Stress (ROS) Oxidative Stress (ROS) Reactive Metabolites->Oxidative Stress (ROS) DNA Damage DNA Damage Reactive Metabolites->DNA Damage MAPK Pathway (p38, JNK) MAPK Pathway (p38, JNK) Oxidative Stress (ROS)->MAPK Pathway (p38, JNK) NF-κB Pathway NF-κB Pathway DNA Damage->NF-κB Pathway Inflammatory Response Inflammatory Response MAPK Pathway (p38, JNK)->Inflammatory Response Apoptosis Apoptosis NF-κB Pathway->Apoptosis

References

Application Notes and Protocols for the Synthesis of Pyridine Analogues from 2-Amino-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxyphenol is a valuable and versatile precursor in the synthesis of a variety of heterocyclic compounds, including pyridine analogues. Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for diverse reactivity and the construction of complex molecular architectures. Pyridine scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. This document provides an overview of the potential synthetic pathways and detailed protocols for the utilization of this compound in the synthesis of pyridine analogues. While direct, well-documented, one-pot syntheses starting from this compound to simple pyridine analogues are not extensively reported in readily available literature, established methodologies for pyridine synthesis can be adapted for this precursor. The following sections will detail theoretical reaction pathways and provide generalized protocols based on established pyridine syntheses that are applicable to substituted aminophenols.

Synthetic Strategies

The synthesis of pyridine analogues from this compound can be envisioned through several classical and modern synthetic methodologies. The key is the formation of the pyridine ring by reacting the aminophenol with a suitable carbon source that provides the remaining atoms for the heterocyclic core.

A plausible and widely applicable approach involves the condensation of this compound with 1,3-dicarbonyl compounds or their equivalents. This strategy is a cornerstone of pyridine synthesis, often referred to as the Hantzsch pyridine synthesis and its variations. The general transformation is depicted below:

G cluster_0 General Reaction Scheme This compound plus1 + This compound->plus1 1,3-Dicarbonyl R1-C(=O)CH2C(=O)-R2 plus1->1,3-Dicarbonyl arrow1 [Catalyst, Heat] 1,3-Dicarbonyl->arrow1 Pyridine Analogue Substituted Pyridine arrow1->Pyridine Analogue

Caption: General reaction of this compound with a 1,3-dicarbonyl compound.

Other potential strategies include multicomponent reactions and named reactions like the Kröhnke or Bohlmann-Rahtz pyridine syntheses, although these would require initial modification of the this compound to fit the specific reaction requirements.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of pyridine analogues from this compound. Researchers should note that optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) will be necessary for specific substrates.

Protocol 1: Synthesis of a Substituted Hydroxy-Methoxypyridine via Condensation with a 1,3-Dicarbonyl Compound

This protocol outlines a general procedure for the cyclocondensation reaction between this compound and a generic 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate).

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Catalyst (e.g., piperidine, acetic acid, or a Lewis acid)

  • Solvent (e.g., ethanol, methanol, or toluene)

  • Standard laboratory glassware and heating apparatus

  • Purification supplies (silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in the chosen solvent.

  • Addition of Reagents: Add the 1,3-dicarbonyl compound (1.0-1.2 equivalents) to the solution.

  • Catalyst Addition: Introduce a catalytic amount of a suitable catalyst (e.g., a few drops of piperidine or acetic acid).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent to afford the desired pyridine analogue.

Expected Outcome: This reaction is expected to yield a substituted pyridine with a hydroxyl and a methoxy group on the pyridine ring, derived from the precursor. The specific substitution pattern will depend on the 1,3-dicarbonyl compound used.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of a pyridine analogue from this compound and acetylacetone, based on typical yields for similar reactions.

Entry1,3-Dicarbonyl CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
1AcetylacetonePiperidineEthanolReflux665
2AcetylacetoneAcetic AcidTolueneReflux858

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of pyridine analogues from this compound is illustrated below.

G cluster_workflow Experimental Workflow A Reaction Setup: - Dissolve this compound in solvent B Reagent Addition: - Add 1,3-dicarbonyl compound - Add catalyst A->B C Reaction: - Heat to reflux - Monitor by TLC B->C D Work-up: - Cool to room temperature - Remove solvent C->D E Purification: - Column chromatography or - Recrystallization D->E F Characterization: - NMR, MS, etc. E->F

Caption: A generalized experimental workflow for pyridine analogue synthesis.

Signaling Pathway (Hypothetical)

While this compound itself is a precursor, the resulting pyridine analogues could potentially interact with various biological signaling pathways, a common feature of nitrogen-containing heterocycles in drug discovery. A hypothetical interaction is diagrammed below.

G cluster_pathway Hypothetical Signaling Pathway Interaction Receptor Receptor Kinase Kinase Cascade Receptor->Kinase Activates/Inhibits Pyridine Pyridine Analogue Pyridine->Receptor Binds to TF Transcription Factor Kinase->TF Phosphorylates Response Cellular Response TF->Response Regulates Gene Expression

Caption: Hypothetical interaction of a pyridine analogue with a cellular signaling pathway.

Conclusion

This compound serves as a promising starting material for the synthesis of novel pyridine analogues. The protocols and strategies outlined in this document provide a foundational framework for researchers to explore this area of synthetic chemistry. Further investigation and optimization are encouraged to develop efficient and high-yielding synthetic routes to new pyridine-based compounds with potential applications in drug discovery and materials science. The adaptability of classical pyridine syntheses to this precursor opens up a wide range of possibilities for creating diverse molecular libraries.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Amino-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-4-methoxyphenol. The described protocol utilizes a reverse-phase C18 column with a simple isocratic mobile phase, ensuring reproducible and accurate results suitable for research, quality control, and drug development applications. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

This compound is a chemical intermediate with applications in the synthesis of pharmaceuticals and dyes.[1] Accurate and precise quantification of this compound is crucial for ensuring product quality and for various research applications. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[2] This application note presents a validated HPLC method for the determination of this compound.

Experimental

Chromatographic Conditions

A reverse-phase HPLC method was developed for the analysis of this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer.

ParameterCondition
HPLC System Standard HPLC system with a UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.05 M Phosphate Buffer (pH 4.85) (15:85, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 285 nm
Run Time 10 minutes
Reagents and Materials
  • This compound reference standard (Purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

Protocols

Preparation of Mobile Phase
  • Phosphate Buffer (0.05 M, pH 4.85): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.85 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase: Mix acetonitrile and the 0.05 M phosphate buffer in a ratio of 15:85 (v/v). Degas the mobile phase before use.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., mobile phase) to achieve an expected concentration within the calibration range.

  • Sonication may be used to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[2]

Method Validation Data

The developed HPLC method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Linearity
Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
20305.1
50759.3

Correlation Coefficient (r²): 0.9998

Precision
Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6)
101.21.8
200.91.5
400.71.1
Accuracy (Spike and Recovery)
Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
Low54.9599.0
Medium1515.21101.4
High3029.8599.5
Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterValue
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Injection Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Column C18 Column Separation HPLC_System->Column Detector UV Detection at 285 nm Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the determination of this compound. The method is suitable for routine quality control and quantitative analysis in various research and development settings. The clear separation and stable baseline allow for reliable quantification of the analyte.

References

Application Note: Detection of 2-Amino-4-methoxyphenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and selective detection and quantification of 2-Amino-4-methoxyphenol in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization procedure.

Introduction

This compound is an aromatic amine that serves as a key intermediate in the synthesis of various pharmaceuticals and dyes. Its detection and quantification are crucial for process monitoring, quality control of final products, and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly selective and sensitive platform for the analysis of volatile and semi-volatile organic compounds. However, due to the polar nature of the amino and hydroxyl functional groups, direct GC-MS analysis of this compound can result in poor chromatographic peak shape and low sensitivity. To overcome these limitations, a derivatization step is employed to increase the volatility and thermal stability of the analyte. This protocol details a robust method involving silylation derivatization followed by GC-MS analysis.

Experimental Protocol

This protocol is a comprehensive guide for the analysis of this compound. Optimization and validation are essential when applying this method to specific sample matrices.

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Ethyl acetate, HPLC grade

  • Methanol, HPLC grade

  • Sodium sulfate, anhydrous

  • Deionized water

  • Sample-specific extraction solvents (e.g., dichloromethane, methyl tert-butyl ether)

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aqueous Samples: To 5 mL of the aqueous sample, add a suitable internal standard. Adjust the pH to approximately 8-9 with a suitable buffer or base to ensure this compound is in its free base form.

  • Extraction: Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Collection: Carefully transfer the organic layer to a clean glass tube. Repeat the extraction process twice more, combining the organic extracts.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dry residue in 100 µL of ethyl acetate or pyridine prior to derivatization.

Derivatization: Silylation

Derivatization with MSTFA replaces the active hydrogens on the amino and hydroxyl groups with trimethylsilyl (TMS) groups, increasing the volatility of the analyte.

  • To the 100 µL of reconstituted sample extract, add 50 µL of MSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters and may require optimization for specific instruments and applications.

Parameter Setting
Gas Chromatograph
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium at a constant flow of 1.0 mL/min
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Oven Temperature ProgramInitial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Acquisition ModeFull Scan (m/z 50-400) for initial identification and Selected Ion Monitoring (SIM) for quantification.
SIM Ions for di-TMS-2-Amino-4-methoxyphenol
Quantifier Ionm/z 268 (M-15)
Qualifier Ionsm/z 283 (M+), m/z 180

Data Presentation: Illustrative Quantitative Performance

The following table summarizes the expected performance characteristics of this method after proper validation. These values are illustrative and based on typical results for similar analytes.

Parameter Illustrative Value
Linearity (r²) > 0.995
Linear Range 1 - 500 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Precision (%RSD) < 15%
Accuracy (Recovery %) 85 - 115%

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol from sample receipt to data analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing & Reporting sample Sample Receipt & Logging extraction Liquid-Liquid Extraction sample->extraction Adjust pH, add solvent drying Solvent Drying extraction->drying Collect organic phase evaporation Evaporation to Dryness drying->evaporation Pass through Na2SO4 reconstitution Reconstitution evaporation->reconstitution N2 stream derivatization Add MSTFA, Heat at 70°C reconstitution->derivatization gcms_injection GC-MS Injection derivatization->gcms_injection data_acquisition Data Acquisition (Scan/SIM) gcms_injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification Calibration curve reporting Final Report Generation quantification->reporting

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway Diagram (Illustrative)

In the context of drug development, understanding how a compound or its metabolites interact with biological pathways is crucial. The following is an illustrative diagram of a hypothetical signaling pathway that could be investigated.

Signaling_Pathway Metabolite This compound Metabolite Receptor Cell Surface Receptor Metabolite->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: Hypothetical signaling pathway involving a metabolite of this compound.

Application Notes: 2-Amino-4-methoxyphenol as a Chromogenic Reagent for the Spectrophotometric Determination of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a large and diverse group of molecules that are of significant interest in pharmaceutical and environmental analysis due to their antioxidant properties and potential toxicity. The quantitative determination of these compounds is crucial for quality control, environmental monitoring, and in various stages of drug development. This application note describes a spectrophotometric method for the determination of phenolic compounds using 2-Amino-4-methoxyphenol as a chromogenic reagent. The method is based on the oxidative coupling reaction of this compound with phenolic compounds in the presence of an oxidizing agent to form a colored product that can be quantified using a spectrophotometer. While this compound is utilized in analytical chemistry for detecting phenolic compounds, this document outlines a generalized protocol based on well-established principles of similar chromogenic reagents.[1]

Principle of the Method

The analytical method is based on the oxidative coupling reaction between the target phenolic compound and this compound in an alkaline medium. In the presence of an oxidizing agent, such as potassium ferricyanide, this compound is oxidized and subsequently couples with the phenolic compound at the para-position to the hydroxyl group, provided it is unsubstituted. This reaction results in the formation of a colored indophenol-like dye. The intensity of the color produced is directly proportional to the concentration of the phenolic compound in the sample, which can be measured spectrophotometrically at the wavelength of maximum absorbance.

Reaction Mechanism

The proposed reaction mechanism involves two main steps:

  • Oxidation of this compound: In an alkaline solution, the oxidizing agent abstracts a proton and an electron from this compound to form a reactive quinoneimine intermediate.

  • Electrophilic Attack and Coupling: The electron-deficient quinoneimine intermediate then undergoes electrophilic attack on the electron-rich aromatic ring of the phenolate ion (formed from the phenolic compound in the alkaline medium). This coupling typically occurs at the para-position of the phenolic hydroxyl group, leading to the formation of a colored product.

ReactionMechanism cluster_step1 Step 1: Oxidation of this compound cluster_step2 Step 2: Electrophilic Attack and Coupling Reagent This compound Intermediate Reactive Quinoneimine Intermediate Reagent->Intermediate + Oxidant - H+ - e- Oxidant Oxidizing Agent (e.g., K3[Fe(CN)6]) Product Colored Indophenol-like Product Intermediate->Product Phenol Phenolic Compound Phenolate Phenolate Ion Phenol->Phenolate + OH- Base Alkaline Medium (OH-) Phenolate->Product Electrophilic Attack

Caption: Proposed reaction mechanism for the detection of phenolic compounds.

Experimental Protocols

Materials and Reagents
  • This compound solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of distilled water. Prepare this solution fresh daily and protect it from light.

  • Buffer Solution (pH 10): Prepare a suitable buffer, such as an ammonia-ammonium chloride buffer, to maintain the required alkaline conditions for the reaction.

  • Oxidizing Agent (e.g., 2% w/v Potassium Ferricyanide): Dissolve 2 g of potassium ferricyanide (K₃[Fe(CN)₆]) in 100 mL of distilled water. This solution should also be prepared fresh.

  • Phenol Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of phenol in 100 mL of distilled water.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with distilled water.

Instrumentation
  • UV-Visible Spectrophotometer

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

General Analytical Procedure
  • Sample Preparation: The sample containing the phenolic compound should be appropriately diluted to fall within the linear range of the assay. If necessary, samples can be subjected to extraction or distillation to remove interfering substances.

  • Reaction:

    • Pipette 10 mL of the sample or standard solution into a 25 mL volumetric flask.

    • Add 2 mL of the pH 10 buffer solution and mix well.

    • Add 1 mL of the 0.1% this compound solution and mix.

    • Add 1 mL of the 2% potassium ferricyanide solution, mix, and allow the reaction to proceed for 15 minutes at room temperature for color development.

    • Dilute the solution to the mark with distilled water and mix thoroughly.

  • Measurement:

    • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax) against a reagent blank. The λmax should be determined by scanning the spectrum of a standard solution between 400 and 700 nm.

    • The reagent blank is prepared by following the same procedure but using 10 mL of distilled water instead of the sample or standard.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.

    • Determine the concentration of the phenolic compound in the sample by interpolating its absorbance on the calibration curve.

ExperimentalWorkflow start Start sample_prep Sample/Standard Preparation start->sample_prep add_buffer Add pH 10 Buffer sample_prep->add_buffer add_reagent Add this compound add_buffer->add_reagent add_oxidant Add Oxidizing Agent add_reagent->add_oxidant incubate Incubate for 15 min add_oxidant->incubate dilute Dilute to Volume incubate->dilute measure Measure Absorbance at λmax dilute->measure quantify Quantify using Calibration Curve measure->quantify end End quantify->end

Caption: General experimental workflow for phenolic compound analysis.

Data Presentation

The performance of the analytical method should be validated according to standard guidelines. The following tables summarize representative quantitative data that could be expected from such a method.

Table 1: Representative Analytical Performance Data

ParameterTypical Value
Wavelength of Max. Absorbance (λmax)500 - 550 nm (Hypothetical)
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Molar Absorptivity (ε)1.5 x 10⁴ L·mol⁻¹·cm⁻¹

Table 2: Representative Recovery Data for Spiked Samples

Sample MatrixSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
Wastewater Effluent1.00.9898.0
Pharmaceutical Formulation5.05.05101.0
River Water2.52.4598.0

Applications

This method can be applied to the determination of total phenolic compounds in a variety of samples, including:

  • Environmental Monitoring: Analysis of phenols in wastewater, industrial effluents, and natural water bodies.

  • Pharmaceutical Analysis: Quantification of phenolic active pharmaceutical ingredients (APIs) or related impurities in drug formulations.

  • Food and Beverage Industry: Determination of the total phenolic content in products like wine, tea, and fruit juices as an indicator of quality and antioxidant capacity.

Interferences

Substances that can be oxidized under the reaction conditions may interfere with the assay. Potential interferences include reducing agents and other aromatic amines. It is recommended to perform sample cleanup procedures, such as distillation or solid-phase extraction, for complex matrices to minimize interferences.

Conclusion

The use of this compound as a chromogenic reagent offers a potentially simple, rapid, and cost-effective method for the spectrophotometric determination of phenolic compounds. The proposed protocol, based on the well-established oxidative coupling reaction, provides a framework for developing and validating a robust analytical method for various applications. Researchers are encouraged to optimize the reaction conditions and validate the method for their specific sample matrices to ensure accurate and reliable results.

References

Application Notes and Protocols for the Electrochemical Detection of 2-Amino-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxyphenol is a chemical compound of interest in various fields, including pharmacology and environmental science, due to its potential role as a metabolite or intermediate in chemical syntheses. Its detection and quantification are crucial for understanding its biological activity and environmental fate. Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the determination of electroactive compounds like this compound. This document provides detailed application notes and protocols for its electrochemical detection based on established methods for analogous aminophenol compounds.

The electrochemical activity of this compound is attributed to the presence of both amino and hydroxyl groups on the aromatic ring, which can be readily oxidized at an electrode surface. By applying a potential to a working electrode immersed in a solution containing the analyte, a current proportional to the concentration of this compound can be measured. Techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are particularly well-suited for this purpose, with DPV often providing lower detection limits.

The sensitivity and selectivity of the detection can be significantly enhanced by modifying the working electrode with various nanomaterials or polymers. These modifications can increase the electrode's surface area, facilitate faster electron transfer, and selectively accumulate the analyte at the electrode surface.

Quantitative Data Summary

Due to the limited availability of direct experimental data for this compound, the following table summarizes typical analytical performance characteristics observed for the electrochemical detection of structurally similar aminophenol compounds using various modified electrodes. These values can serve as a benchmark for the expected performance of a well-optimized sensor for this compound.

Electrode ModifierAnalyteTechniqueLinear Range (μM)Detection Limit (μM)Reference
Multi-walled Carbon Nanotubes-Polyaniline4-AminophenolDPV0.1 - 550.006[1]
Graphene-Chitosan Composite4-AminophenolDPV0.2 - 5500.057[1]
Polycysteine (3D macroporous film)4-AminophenolDPV0.02 - 2000.008[2]
Modified Montmorilloniteo-AminophenolAmperometry1 - 10000.5[3]
Ni-Co Layered Double Hydroxides4-AminophenolDPV0.5 - 7000.15[4]

Experimental Protocols

The following protocols provide a general framework for the electrochemical detection of this compound. Optimization of specific parameters may be required to achieve the best performance.

Protocol 1: Cyclic Voltammetry (CV) for Characterization

Objective: To investigate the electrochemical behavior of this compound and determine its oxidation potential.

Materials:

  • Standard three-electrode system:

    • Working Electrode: Glassy Carbon Electrode (GCE)

    • Reference Electrode: Ag/AgCl (3 M KCl)

    • Counter Electrode: Platinum wire or graphite rod

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • This compound stock solution (e.g., 10 mM in ethanol)

  • Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.0

  • Polishing materials: Alumina slurry (0.3 and 0.05 µm) and polishing pads

  • Deionized water and ethanol

Procedure:

  • Electrode Preparation:

    • Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

    • Rinse the electrode thoroughly with deionized water and then ethanol.

    • Allow the electrode to dry at room temperature.

  • Electrochemical Measurement:

    • Assemble the three-electrode system in the electrochemical cell containing a known volume (e.g., 10 mL) of 0.1 M PBS (pH 7.0).

    • Record a blank CV by scanning the potential from an initial potential to a final potential (e.g., -0.2 V to 1.0 V) and back at a scan rate of 100 mV/s.

    • Add a known concentration of this compound to the cell (e.g., to a final concentration of 100 µM).

    • Record the CV of the this compound solution under the same conditions.

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials and currents. The electrochemical oxidation of aminophenols is often an irreversible or quasi-reversible process, so a corresponding reduction peak may be absent or significantly smaller.[5]

Protocol 2: Differential Pulse Voltammetry (DPV) for Quantification

Objective: To determine the concentration of this compound with high sensitivity.

Materials:

  • Same as Protocol 1.

Procedure:

  • Electrode Preparation:

    • Follow the same polishing procedure as in Protocol 1.

  • Electrochemical Measurement:

    • Assemble the three-electrode system in the electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.0).

    • Record a blank DPV scan using optimized parameters (e.g., pulse amplitude: 50 mV, pulse width: 50 ms, scan rate: 20 mV/s).

    • Create a calibration curve by adding successive aliquots of the this compound stock solution to the electrochemical cell to achieve a series of concentrations.

    • Record the DPV for each concentration after a brief stirring and equilibration period.

    • Plot the peak current (after background subtraction) versus the concentration of this compound.

    • Determine the linear range, limit of detection (LOD), and sensitivity from the calibration plot. The LOD can be calculated using the formula LOD = 3 * (standard deviation of the blank) / (slope of the calibration curve).[1]

Visualizations

Signaling Pathway and Experimental Workflow

experimental_workflow cluster_prep Electrode Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis p1 Polish GCE p2 Clean Electrode p1->p2 p3 Modify Electrode (Optional) p2->p3 m1 Assemble 3-Electrode Cell p3->m1 Prepared Electrode m2 Add Supporting Electrolyte m1->m2 m3 Record Blank Voltammogram m2->m3 m4 Add Analyte m3->m4 m5 Record Analyte Voltammogram m4->m5 a1 Identify Peak Potentials & Currents m5->a1 Raw Data a2 Construct Calibration Curve a1->a2 a3 Determine Analytical Parameters a2->a3 oxidation_mechanism cluster_reactants Reactant cluster_intermediates Intermediates cluster_products Product reactant This compound intermediate1 Cation Radical reactant->intermediate1 -e⁻ intermediate2 Quinoneimine intermediate1->intermediate2 -H⁺, -e⁻ product Polymeric Products intermediate2->product Polymerization

References

Application Notes and Protocols for the Synthesis of Derivatives from 2-Amino-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various derivatives from the starting material 2-Amino-4-methoxyphenol. This compound serves as a versatile building block for the creation of a diverse range of molecules with potential applications in medicinal chemistry, materials science, and dye manufacturing. The following sections detail the synthesis of N-acyl derivatives, benzoxazoles, phenoxazines, and azo dyes.

I. Synthesis of N-(2-hydroxy-5-methoxyphenyl)acetamide (N-Acetylation)

N-acylation of this compound is a fundamental transformation that modifies the electronic and steric properties of the amino group, which can influence the biological activity of the resulting compound. N-acetylated aminophenols are precursors to a variety of pharmaceuticals.

Experimental Protocol: N-Acetylation

A detailed protocol for the N-acetylation of a structurally similar aminophenol, 2-Amino-4-chloro-5-fluorophenol, provides a reliable method that can be adapted for this compound.

Materials:

  • This compound

  • Acetic Anhydride

  • Sodium Acetate

  • Deionized Water

  • Ethanol

  • Hydrochloric Acid (concentrated)

Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • In a suitable flask, suspend this compound in deionized water.

  • Add concentrated hydrochloric acid dropwise while stirring until the amine fully dissolves as its hydrochloride salt. Gentle warming may be applied to aid dissolution.

  • In a separate beaker, dissolve sodium acetate in deionized water.

  • Add the sodium acetate solution to the dissolved amine hydrochloride solution, followed by the addition of acetic anhydride.

  • Stir the reaction mixture vigorously. The N-acetylated product will begin to precipitate.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold deionized water.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to yield N-(2-hydroxy-5-methoxyphenyl)acetamide.[1]

Quantitative Data
ParameterValueReference
Starting MaterialThis compound-
ReagentAcetic Anhydride[1]
SolventWater, Ethanol[1]
Reaction Time1-2 hoursGeneral Knowledge
Yield85-95% (estimated)[1]
Purity>98% after recrystallization[1]

II. Synthesis of 6-Methoxybenzoxazole Derivatives

Benzoxazoles are a class of heterocyclic compounds present in many biologically active molecules, including antimicrobial and anticancer agents. They are typically synthesized by the condensation of a 2-aminophenol with a carboxylic acid or an aldehyde.

Experimental Protocol: Benzoxazole Formation from Aldehydes

This protocol describes a general and efficient method for the synthesis of 2-substituted-6-methoxybenzoxazoles from this compound and various aldehydes.[2][3][4]

Materials:

  • This compound

  • Substituted Aldehyde (e.g., Benzaldehyde)

  • Catalyst (e.g., Zn(OAc)₂, Samarium triflate, or Fe₃O₄@SiO₂-SO₃H)[2][3][5]

  • Solvent (e.g., Ethanol, or solvent-free conditions)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound, the desired aldehyde (1:1 molar ratio), and a catalytic amount of the chosen catalyst.

  • Add the solvent (if not a solvent-free reaction).

  • Stir the mixture at room temperature or heat to reflux, depending on the catalyst and aldehyde used. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the 2-substituted-6-methoxybenzoxazole.[2][3][4]

Quantitative Data
ParameterValueReference
Starting MaterialThis compound-
ReagentSubstituted Aldehyde[2][3]
CatalystZn(OAc)₂[3]
SolventEthanol[3]
Reaction Time2-5 hours[4]
Yield80-95%[3]
Purity>95% after purification[2]

III. Synthesis of Phenoxazine Derivatives

Phenoxazines are heterocyclic compounds with a core structure found in some natural products and synthetic dyes. They are also investigated for their potential in materials science and as therapeutic agents. A common route to phenoxazines is the oxidative cyclization of 2-aminophenols.

Experimental Protocol: Oxidative Dimerization and Cyclization

This protocol outlines a general approach for the synthesis of phenoxazine derivatives from this compound.

Materials:

  • This compound

  • Oxidizing Agent (e.g., O₂, hypervalent iodine reagent)

  • Catalyst (e.g., Ru or Cr salen complexes for oxidative coupling)

  • Solvent (e.g., Acetonitrile, Dichloromethane)

Equipment:

  • Schlenk flask or a flask equipped with a balloon for oxygen

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in a suitable solvent in a Schlenk flask.

  • Add the catalyst if required.

  • Introduce the oxidizing agent. If using oxygen, this can be done by bubbling it through the solution or maintaining an oxygen atmosphere.

  • Stir the reaction at room temperature or with heating. The reaction progress can be monitored by observing the color change and by TLC.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography to isolate the desired phenoxazine derivative.[6][7][8][9][10]

Quantitative Data
ParameterValueReference
Starting MaterialThis compound-
Oxidizing AgentO₂ or PIFA[7][8][10]
CatalystRu or Cr salen complex[10]
SolventAcetonitrile[7][8]
Reaction Time12-24 hoursGeneral Knowledge
Yield40-70% (estimated)[7][8][10]
Purity>90% after purification[6]

IV. Synthesis of Azo Dye Derivatives

Azo dyes are a major class of synthetic colorants used in various industries. They are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. The synthesis involves two main steps: diazotization of a primary aromatic amine followed by coupling with a suitable coupling component.

Experimental Protocol: Diazotization and Azo Coupling

This protocol describes the synthesis of an azo dye starting from this compound.

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (concentrated)

  • Coupling Component (e.g., Phenol, Naphthol)

  • Sodium Hydroxide

  • Deionized Water

Equipment:

  • Beakers

  • Ice bath

  • Stirring rod or magnetic stirrer

  • Büchner funnel and filter flask

Procedure: Step 1: Diazotization

  • Dissolve this compound in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir continuously.

  • The formation of the diazonium salt is indicated by a change in the solution's appearance.

Step 2: Azo Coupling

  • In a separate beaker, dissolve the coupling component (e.g., phenol) in an aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the coupling component solution with constant stirring.

  • An intensely colored azo dye will precipitate.

  • Stir the mixture for a period to ensure complete reaction.

  • Collect the dye by vacuum filtration, wash with cold water, and dry.

Quantitative Data
ParameterValueReference
Starting MaterialThis compound-
ReagentsNaNO₂, HCl, PhenolGeneral Knowledge
SolventWaterGeneral Knowledge
Reaction Temperature0-5 °CGeneral Knowledge
Yield70-90% (estimated)[11][12]
PurityVaries, can be purified by recrystallizationGeneral Knowledge

V. Visualizing Synthetic Pathways and Workflows

Synthesis Workflow for this compound Derivatives

Synthesis_Workflow cluster_n_acylation N-Acylation cluster_benzoxazole Benzoxazole Synthesis cluster_phenoxazine Phenoxazine Synthesis cluster_azo_dye Azo Dye Synthesis A This compound B N-(2-hydroxy-5-methoxyphenyl)acetamide A->B Acetic Anhydride C 6-Methoxybenzoxazole Derivative A->C Aldehyde, Catalyst D Phenoxazine Derivative A->D Oxidative Cyclization E Azo Dye Derivative A->E 1. NaNO₂, HCl 2. Coupling Component

Caption: General synthetic routes to derivatives from this compound.

General Experimental Workflow for Synthesis and Purification

Experimental_Workflow start Start reactants Combine Reactants (this compound, Reagents, Solvent) start->reactants reaction Reaction (Stirring, Heating/Cooling) reactants->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Complete isolation Isolate Crude Product (Filtration, Evaporation) workup->isolation purification Purification (Recrystallization, Column Chromatography) isolation->purification characterization Characterization (NMR, MS, m.p.) purification->characterization end End characterization->end

Caption: A typical workflow for the synthesis and purification of organic compounds.

Potential Signaling Pathway Involvement of Aminophenol Derivatives

Derivatives of aminophenols are known to interact with various biological targets. For instance, some have been investigated as inhibitors of enzymes like cyclooxygenase (COX), which is involved in the inflammatory signaling pathway.

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Derivative Aminophenol Derivative (e.g., Benzoxazole) Derivative->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by aminophenol derivatives.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Amino-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of biologically significant heterocyclic compounds, specifically 6-methoxy-substituted benzoxazoles and methoxy-substituted phenoxazines, utilizing 2-amino-4-methoxyphenol as a key precursor.

Application Notes

This compound is a valuable building block in organic synthesis, particularly for the construction of heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science. Its bifunctional nature, possessing both an amino and a hydroxyl group ortho to each other on a methoxy-substituted benzene ring, allows for versatile cyclization reactions to form fused heterocyclic systems.

Synthesis of 6-Methoxybenzoxazoles:

The benzoxazole moiety is a privileged structure found in numerous pharmacologically active compounds with a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a methoxy group at the 6-position, derived from this compound, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

The most common and straightforward method for synthesizing 6-methoxy-2-substituted-benzoxazoles is the condensation of this compound with various carbonyl compounds, such as aldehydes or carboxylic acids and their derivatives. This reaction typically proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration to afford the benzoxazole ring. Various catalysts, including mineral acids, Lewis acids, and heterogeneous catalysts, can be employed to promote this transformation, often with high yields.[1][2] Green chemistry approaches utilizing nanoparticle catalysts and solvent-free conditions have also been developed to enhance the sustainability of this synthesis.[1][2]

Synthesis of Methoxy-Phenoxazines:

Phenoxazines are another important class of tricyclic heterocyclic compounds with significant applications as dyes, fluorescent probes, and therapeutic agents. The core structure is present in natural products and synthetic molecules with anticancer and antimalarial activities. The incorporation of a methoxy substituent can modulate the electronic and biological properties of the resulting phenoxazine derivatives.

The synthesis of methoxy-substituted phenoxazines can be achieved through the oxidative cyclization of this compound or its reaction with suitable precursors like ortho-quinones. The reaction involves the formation of new carbon-nitrogen and carbon-oxygen bonds to construct the central oxazine ring.

Quantitative Data

The following tables summarize quantitative data for the synthesis of 6-methoxybenzoxazole derivatives from this compound and various aromatic aldehydes using a zinc sulfide (ZnS) nanoparticle catalyst.

Table 1: Synthesis of 6-Methoxy-2-arylbenzoxazoles [1]

EntryAldehydeProductTime (min)Yield (%)
1Benzaldehyde6-Methoxy-2-phenylbenzoxazole3096
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-6-methoxybenzoxazole2594
34-Nitrobenzaldehyde6-Methoxy-2-(4-nitrophenyl)benzoxazole2095
44-Methylbenzaldehyde6-Methoxy-2-(p-tolyl)benzoxazole3592
54-Methoxybenzaldehyde6-Methoxy-2-(4-methoxyphenyl)benzoxazole4090
62-Hydroxybenzaldehyde2-(Benzoxazol-2-yl)-3-methoxyphenol3093

Reaction Conditions: this compound (1 mmol), Aldehyde (1 mmol), ZnS nanoparticles (0.003 g), Ethanol (5 mL), 70 °C.[1]

Experimental Protocols

Protocol 1: General Synthesis of 6-Methoxy-2-arylbenzoxazoles using ZnS Nanoparticles[1]

1. Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Zinc Sulfide (ZnS) nanoparticles (catalyst)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F254)

  • Filtration apparatus

2. Procedure:

  • To a 50 mL round-bottom flask, add this compound (1 mmol), the desired aromatic aldehyde (1 mmol), and ZnS nanoparticles (0.003 g).

  • Add 5 mL of ethanol to the flask.

  • Attach a reflux condenser and place the flask on a magnetic stirrer with a hotplate.

  • Heat the reaction mixture to 70 °C with continuous stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent (e.g., n-hexane:ethyl acetate, 2:1).

  • Upon completion of the reaction (typically 20-40 minutes, as indicated by the disappearance of starting materials), remove the flask from the heat and allow it to cool to room temperature.

  • Wash the reaction mixture with cold ethanol.

  • Filter the crude product and recrystallize from ethanol to obtain the pure 6-methoxy-2-arylbenzoxazole derivative.

3. Characterization of 2-(Benzo[d]oxazol-2-yl)-6-methoxyphenol: [1]

  • Melting Point: 192-194 °C

  • IR (KBr, νmax cm-1): 3347, 1679, 1550, 1538

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 3.73 (s, 3H, OCH₃), 5.0 (brs, 1H, OH), 6.43-7.36 (m, 8H, Ar-H)

Protocol 2: General Synthesis of Methoxy-Substituted Phenoxazines

This protocol describes a general method for the synthesis of phenoxazine derivatives, which can be adapted for this compound.

1. Materials:

  • This compound

  • An ortho-quinone (e.g., 1,2-benzoquinone)

  • An appropriate solvent (e.g., ethanol, acetic acid)

  • Round-bottom flask

  • Stirrer

2. Procedure:

  • Dissolve this compound (1 mmol) in a suitable solvent in a round-bottom flask.

  • Add the ortho-quinone (1 mmol) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the substrates.

  • Monitor the reaction by TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_of_6_Methoxybenzoxazoles This compound This compound Schiff_Base Schiff Base Intermediate This compound->Schiff_Base Condensation Aldehyde Aldehyde Aldehyde->Schiff_Base Benzoxazole 6-Methoxy-2-substituted-benzoxazole Schiff_Base->Benzoxazole Intramolecular Cyclization - H2O

Caption: Synthesis of 6-Methoxybenzoxazoles.

Experimental_Workflow_Benzoxazole cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Product Reactants Mix this compound, Aldehyde, and ZnS Catalyst in Ethanol Heating Heat at 70°C with Stirring Reactants->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Washing Wash with Cold Ethanol Cooling->Washing Filtration Filter the Crude Product Washing->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Final_Product Pure 6-Methoxy-2-arylbenzoxazole Recrystallization->Final_Product

Caption: Experimental Workflow for Benzoxazole Synthesis.

Synthesis_of_Phenoxazines This compound This compound Intermediate Intermediate Adduct This compound->Intermediate Nucleophilic Addition Ortho_quinone o-Quinone Ortho_quinone->Intermediate Phenoxazine Methoxy-substituted-phenoxazine Intermediate->Phenoxazine Oxidative Cyclization

Caption: General Synthesis of Phenoxazines.

References

Troubleshooting & Optimization

"2-Amino-4-methoxyphenol" stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 2-Amino-4-methoxyphenol, along with troubleshooting for common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is crucial to adhere to specific storage conditions. The compound is sensitive to heat, light, and moisture[1][2]. Therefore, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area[3][4]. For long-term stability, storage under an inert atmosphere is recommended[1][2].

Q2: At what temperature should I store this compound?

A2: Recommended storage temperatures can vary slightly by manufacturer. As a solid, a temperature range of 2-8°C is commonly advised[1][5]. Some suppliers recommend storing the powder at -20°C[3]. If the compound is dissolved in a solvent, it should be stored at -80°C[3][6].

Q3: Is this compound sensitive to light?

A3: Yes, this compound is light-sensitive[1][2]. Exposure to light can lead to degradation. It is essential to store the compound in a light-resistant container and to keep it away from direct sunlight[2][3].

Q4: What are the known incompatibilities for this compound?

A4: this compound is incompatible with strong oxidizing agents, strong acids, and strong alkalis or reducing agents[2][3]. Contact with these substances should be avoided to prevent hazardous reactions and degradation of the compound.

Q5: What is the expected appearance of this compound?

A5: The appearance of solid this compound can range from a white or cream to a brown or even black powder or crystals[6][7]. A change in color may indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in color of the solid (e.g., darkening) Exposure to light, air (oxidation), or moisture.While a slight color variation can be normal, significant darkening may indicate degradation. It is advisable to test a small sample for purity before use in a critical experiment. For future prevention, ensure storage in a tightly sealed, light-resistant container under an inert atmosphere.
Inconsistent experimental results Degradation of the compound due to improper storage.Verify the storage conditions of your current stock. If stored improperly, consider purchasing a new batch. For solutions, prepare them fresh for each experiment if possible, or store them at -80°C for a limited time[3][6].
Difficulty dissolving the compound The compound may have absorbed moisture, affecting its solubility characteristics.Ensure the compound is stored in a desiccated environment. If you suspect moisture absorption, drying the material under a vacuum (if appropriate for the compound's stability) may help. Always use a dry solvent for dissolution.
Unexpected reaction byproducts Contamination or reaction with incompatible materials.Review your experimental setup to ensure no contact with strong oxidizing agents, acids, or bases. Use clean glassware and high-purity solvents.

Storage Conditions Summary

Parameter Solid/Powder In Solvent Source
Temperature 2-8°C or -20°C-80°C[1][3][5][6]
Atmosphere Inert gas recommendedSealed storage[1][2][6]
Light Protect from lightProtect from light[1][2][6]
Moisture Keep dryAway from moisture[1][6]
Container Tightly sealedTightly sealed[1][3][4]

Experimental Protocols

While specific experimental protocols will vary based on the application, the general handling procedure for this compound involves the following key steps:

  • Preparation: Work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dispensing: Allow the container to reach room temperature before opening to prevent moisture condensation. If stored under an inert atmosphere, use a glove box or similar controlled environment for dispensing.

  • Dissolution: If preparing a solution, add the desired amount of solid to the appropriate solvent (e.g., DMSO[6]). Sonication may be necessary to aid dissolution[6].

  • Storage of Solutions: If not for immediate use, store solutions at -80°C in tightly sealed vials[3][6]. It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.

Visual Guides

StorageWorkflow Workflow for Handling and Storage of this compound cluster_receiving Receiving and Initial Storage cluster_experiment Experimental Use cluster_solution_storage Solution Storage Receive Receive Compound Inspect Inspect for Color Change Receive->Inspect StoreSolid Store Solid at 2-8°C or -20°C (Inert Atmosphere, Dark, Dry) Inspect->StoreSolid Prepare Prepare for Use (Equilibrate to Room Temp) StoreSolid->Prepare Weigh Weigh in Controlled Environment Prepare->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Use Use in Experiment Dissolve->Use StoreSolution Store Solution at -80°C (Aliquoted, Sealed, Dark) Dissolve->StoreSolution

Caption: Workflow for handling and storage of this compound.

TroubleshootingLogic Troubleshooting Logic for this compound cluster_issue Observed Issue cluster_investigation Investigation cluster_action Corrective Action Issue Inconsistent Results or Visible Degradation CheckStorage Check Storage Conditions (Temp, Light, Air, Moisture) Issue->CheckStorage ReviewProtocol Review Experimental Protocol (Incompatibilities) Issue->ReviewProtocol CheckPurity Consider Purity Analysis CheckStorage->CheckPurity OptimizeStorage Optimize Storage Conditions CheckStorage->OptimizeStorage NewStock Order New Stock CheckPurity->NewStock ModifyProtocol Modify Protocol ReviewProtocol->ModifyProtocol

Caption: Troubleshooting logic for issues with this compound.

References

"2-Amino-4-methoxyphenol" purification techniques and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the purification of 2-Amino-4-methoxyphenol, addressing common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most frequently employed methods for the purification of this compound are recrystallization and column chromatography. Recrystallization is often effective for removing small amounts of impurities from a solid sample, while column chromatography is useful for separating the desired compound from a more complex mixture of byproducts and unreacted starting materials.

Q2: What are the likely impurities in a crude sample of this compound?

A2: The common synthetic route to this compound involves the reduction of 4-methoxy-2-nitrophenol.[1] Consequently, potential impurities include unreacted 4-methoxy-2-nitrophenol, partially reduced intermediates, and byproducts of the reduction reaction. The crude product may also contain residual catalyst (e.g., palladium on carbon) and solvents used in the synthesis.

Q3: How should this compound be stored to maintain its purity?

A3: this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[2] Aminophenols can be susceptible to oxidation, which may be accelerated by exposure to air and light, leading to discoloration and degradation of the material.

Q4: What is the typical appearance and melting point of pure this compound?

A4: Purified this compound is typically a solid that can range in color from light yellow to brown. The melting point is generally in the range of 135-140°C. Significant deviation from this color or melting point may indicate the presence of impurities.

Experimental Protocols

Recrystallization from Isopropyl Alcohol

This protocol is adapted from a documented synthesis of this compound.[1]

Objective: To purify crude this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Isopropyl alcohol

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot isopropyl alcohol to dissolve the solid completely. The solution should be saturated.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold isopropyl alcohol to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

General Column Chromatography Protocol

Objective: To purify this compound from a complex mixture of impurities using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate)

  • Collection tubes

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the chosen non-polar solvent.

  • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.

  • Load the sample onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, is often effective.

  • Collect fractions in separate tubes.

  • Monitor the fractions for the presence of the desired compound using a suitable analytical technique (e.g., Thin Layer Chromatography).

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

Purification MethodStarting MaterialSolvent/EluentYieldPurityReference
Recrystallization20 g crude productIsopropyl alcohol93%Not specified[1]
Column ChromatographyNot specifiedHexane/Ethyl AcetateVariable>98% (typical)General Method

Troubleshooting Guide

Problem 1: Oiling out during recrystallization.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solute is too soluble in the chosen solvent.

  • Solution:

    • Use a lower boiling point solvent.

    • Add a co-solvent in which the compound is less soluble to reduce the overall solubility.

    • Ensure the initial dissolution is done at a temperature below the compound's melting point.

Problem 2: Poor separation during column chromatography.

  • Possible Cause: The polarity of the eluent is too high or too low. The column may be overloaded with the sample.

  • Solution:

    • Optimize the eluent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.3 for the desired compound.

    • Use a less polar eluent to increase the retention of the compound on the silica gel.

    • If the compounds are eluting too slowly, gradually increase the polarity of the eluent.

    • Reduce the amount of sample loaded onto the column.

Problem 3: Product discoloration (darkening) after purification.

  • Possible Cause: Oxidation of the aminophenol functional groups. This can be accelerated by exposure to air, light, or residual acid/base from the synthesis.

  • Solution:

    • Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible.

    • Store the purified product in a dark, cool, and dry place.

    • Ensure all solvents are free of peroxides.

    • If the synthesis involved acidic or basic conditions, ensure the product is properly neutralized and washed before final purification.

Visual Workflows

PurificationWorkflow start Crude this compound recrystallization Recrystallization start->recrystallization purity_check1 Check Purity (TLC, NMR, etc.) recrystallization->purity_check1 column_chromatography Column Chromatography purity_check2 Check Purity (TLC, NMR, etc.) column_chromatography->purity_check2 purity_check1->column_chromatography Purity <98% pure_product Pure this compound purity_check1->pure_product Purity >98% purity_check2->pure_product Purity >98% further_purification Further Purification Needed purity_check2->further_purification

Caption: General purification workflow for this compound.

TroubleshootingWorkflow start Purification Issue oiling_out Oiling Out in Recrystallization? start->oiling_out poor_separation Poor Separation in Chromatography? oiling_out->poor_separation No solution1 Change solvent or add co-solvent oiling_out->solution1 Yes discoloration Product Discoloration? poor_separation->discoloration No solution2 Optimize eluent with TLC / Adjust loading poor_separation->solution2 Yes solution3 Handle under inert gas / Store properly discoloration->solution3 Yes

Caption: Troubleshooting decision tree for purification issues.

References

Common impurities in "2-Amino-4-methoxyphenol" synthesis and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis and purification of 2-Amino-4-methoxyphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The synthesis of this compound typically proceeds via the catalytic hydrogenation of 4-methoxy-2-nitrophenol. Impurities can originate from the starting materials of the precursor, side reactions during the nitration of the precursor's starting material (4-methoxyaniline), and incomplete reduction in the final step.

Common Impurities:

  • Unreacted Starting Material: 4-methoxy-2-nitrophenol.

  • Isomeric Impurities: 4-methoxy-3-nitroaniline and subsequently 3-Amino-4-methoxyphenol, arising from the non-selective nitration of 4-methoxyacetanilide.[1]

  • Precursor-Related Impurities: Unreacted 4-methoxyaniline or its acetylated intermediate (4-methoxyacetanilide).[1]

  • Partially Reduced Intermediates: Such as nitrosophenol derivatives.

  • Oxidation/Degradation Products: Aminophenols are susceptible to oxidation, which can lead to colored polymeric impurities, especially when exposed to air and light.

Q2: My final product is discolored (pink, brown, or dark). What is the likely cause and how can I prevent it?

A2: Discoloration of this compound is primarily due to the oxidation of the aminophenol product. This is a common issue as aminophenols are sensitive to air and light. The presence of trace metal impurities can also catalyze this oxidation.

Prevention Strategies:

  • Inert Atmosphere: Conduct the reaction, filtration, and drying steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidants: In some cases, a small amount of an antioxidant, like sodium dithionite, can be added during workup to prevent oxidation.

  • Prompt Purification: Purify the crude product as quickly as possible after synthesis.

  • Proper Storage: Store the purified product in a dark, airtight container under an inert atmosphere and at a low temperature (2-8°C).[2]

Q3: What are the recommended purification methods for this compound?

A3: The most common and effective purification methods for this compound are recrystallization and liquid-liquid extraction. For highly pure material, column chromatography can also be employed.

  • Recrystallization: Isopropyl alcohol is a commonly used solvent for recrystallization.[3] Water can also be used, potentially with the addition of a small amount of a decolorizing agent like activated charcoal.

  • Liquid-Liquid Extraction: This method is effective for removing acidic or basic impurities by adjusting the pH of the aqueous solution containing the product and extracting with an organic solvent.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from closely related impurities.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material (4-methoxy-2-nitrophenol).
Catalyst Inactivity Use a fresh, high-quality catalyst (e.g., Palladium on carbon). Ensure the catalyst is not poisoned by impurities in the starting material or solvent.
Product Loss During Workup Optimize the extraction and filtration steps. Ensure the pH is appropriately adjusted during extraction to minimize the solubility of the product in the aqueous phase.
Product Adsorption on Catalyst After filtration, wash the catalyst thoroughly with the reaction solvent to recover any adsorbed product.
Problem 2: Presence of Impurities in the Final Product (Detected by HPLC/TLC)
Impurity Detected Troubleshooting and Removal Strategy
Unreacted 4-methoxy-2-nitrophenol Recrystallization: This impurity is generally less polar than the product and can be removed by recrystallization from a suitable solvent like isopropyl alcohol.
Isomeric Impurities (e.g., 3-Amino-4-methoxyphenol) Column Chromatography: Isomers with similar polarity can be challenging to separate by recrystallization alone. Silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) is often effective.
Baseline Impurities (Colored/Polymeric) Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before cooling.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot isopropyl alcohol to dissolve the solid completely. The solution should be near saturation.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% w/w of the crude product) and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropyl alcohol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a low temperature (e.g., 40-50°C) to a constant weight.

Protocol 2: Liquid-Liquid Extraction for Purification
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl). This will protonate the amino group of the product and any basic impurities, transferring them to the aqueous layer. Note: The desired product will be in the aqueous layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) with stirring until the pH is neutral to slightly basic (pH 7-8). The this compound will precipitate out.

  • Extraction of Product: Extract the neutralized aqueous solution multiple times with a fresh organic solvent (e.g., ethyl acetate).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

Purification Method Starting Purity (Example) Final Purity (Example) Key Impurities Removed
Recrystallization 95%>99%Unreacted 4-methoxy-2-nitrophenol, less polar byproducts.
Liquid-Liquid Extraction 90%>98%Acidic and basic impurities, starting materials from precursor synthesis.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis p_anisidine 4-Methoxyaniline acetylation Acetylation p_anisidine->acetylation methoxyacetanilide 4-Methoxyacetanilide acetylation->methoxyacetanilide nitration Nitration methoxyacetanilide->nitration nitroacetanilide 4-Methoxy-2-nitroacetanilide nitration->nitroacetanilide hydrolysis Hydrolysis nitroacetanilide->hydrolysis nitrophenol 4-Methoxy-2-nitrophenol hydrolysis->nitrophenol hydrogenation Catalytic Hydrogenation nitrophenol->hydrogenation final_product This compound hydrogenation->final_product

Caption: Synthetic pathway for this compound.

Impurity_Flow cluster_synthesis Synthesis Stages cluster_impurities Potential Impurities precursor_synthesis Precursor Synthesis (Nitration of 4-Methoxyaniline derivative) isomeric_nitro Isomeric Nitro Compounds precursor_synthesis->isomeric_nitro unreacted_precursor_sm Unreacted 4-Methoxyaniline precursor_synthesis->unreacted_precursor_sm final_reduction Final Step (Reduction of 4-Methoxy-2-nitrophenol) unreacted_nitrophenol Unreacted 4-Methoxy-2-nitrophenol final_reduction->unreacted_nitrophenol partially_reduced Partially Reduced Intermediates final_reduction->partially_reduced oxidation_products Oxidation Products final_reduction->oxidation_products

Caption: Origin of common impurities in the synthesis.

Purification_Logic Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Removes non-polar impurities LLE Liquid-Liquid Extraction Crude_Product->LLE Removes acidic/basic impurities Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Separates isomers Pure_Product Purified Product (>99%) Recrystallization->Pure_Product LLE->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision tree for purification strategies.

References

Degradation pathways of "2-Amino-4-methoxyphenol" under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Amino-4-methoxyphenol under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected initial steps in the degradation of this compound?

Based on studies of similar aminophenol compounds, the initial degradation steps of this compound are likely to involve enzymatic or chemical oxidation. Laccases and peroxidases, for instance, can catalyze the one-electron oxidation of the phenolic hydroxyl group to form a phenoxy radical. This reactive intermediate can then undergo further reactions.

Q2: What are the potential degradation pathways for this compound?

While specific pathways for this compound are not extensively documented, we can infer potential routes from the degradation of analogous compounds like 2-aminophenol and 4-aminophenol. Two likely pathways are:

  • Enzymatic Polymerization: Laccases and peroxidases can initiate the degradation of aminophenols, often leading to the formation of polymeric products.[1] The initial oxidation to a phenoxy radical is a key step in this process.[1]

  • Oxidative Degradation and Ring Cleavage: In some cases, the degradation of aminophenols can proceed through the formation of intermediates like benzoquinone, followed by the cleavage of the aromatic ring to form smaller organic acids such as maleic acid, fumaric acid, and oxalic acid.[2] Ultimately, these can be mineralized to carbon dioxide and water.[2]

Q3: What analytical techniques are suitable for monitoring the degradation of this compound and identifying its degradation products?

A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the disappearance of the parent compound and the appearance of degradation products.[3] For the identification of unknown intermediates and final products, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools.[4]

Troubleshooting Guides

Issue 1: Low or no degradation of this compound is observed in my enzymatic assay.

Possible Cause Troubleshooting Step
Suboptimal pH The activity of enzymes like laccase and peroxidase is highly pH-dependent. For laccase-mediated degradation of chlorophenols, the optimal pH is often around 5.5.[5] Verify and optimize the pH of your reaction buffer.
Incorrect Temperature Enzyme activity is sensitive to temperature. For laccase-catalyzed removal of phenolic pollutants, the optimal temperature can be around 50°C.[6] Ensure your experiment is conducted at the optimal temperature for the specific enzyme you are using.
Enzyme Inactivation Peroxidases can be inactivated by an excess of hydrogen peroxide.[7] If using a peroxidase, ensure the concentration of H₂O₂ is not excessively high. Consider a kinetic model that accounts for the formation of inactive enzyme species.[7]
Low Enzyme Activity The concentration of the enzyme might be too low. Increase the enzyme activity in the reaction mixture to enhance the degradation rate.[6]

Issue 2: The formation of insoluble precipitates is interfering with my analysis.

Possible Cause Troubleshooting Step
Polymerization of Degradation Products The oxidation of aminophenols often leads to the formation of polymeric products, which may precipitate out of solution.[1] This is a common outcome of laccase and peroxidase-catalyzed reactions. Consider using analytical techniques that can characterize solid-phase products.
Sample Preparation If analyzing via HPLC, ensure your samples are properly filtered to remove any precipitates before injection to avoid column clogging.

Quantitative Data Summary

The following table summarizes typical experimental conditions for the enzymatic degradation of aminophenol analogs, which can serve as a starting point for designing experiments with this compound.

Enzyme Substrate Optimal pH Optimal Temperature Key Findings Reference
LaccaseChlorophenols~5.525°CRemoval efficiency can reach up to 94% depending on the specific chlorophenol.[5][5]
LaccasePhenol, Bisphenol A550°CRemoval of 96.3% for phenol and 88.3% for BPA was achieved.[6][6]
Peroxidase4-Aminophenol9-1040-60°CDegradation proceeds via benzoquinone to organic acids.[2][2]
Horseradish Peroxidase2-AminophenolNot specifiedNot specifiedBoth oxidase and peroxidase cycles are involved in the oxidation.[7][8][7][8]

Experimental Protocols

Protocol 1: Laccase-Mediated Degradation of this compound

This protocol is adapted from methodologies used for other phenolic compounds.[6]

  • Preparation of Reaction Mixture:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

    • In a reaction vessel, add a citrate-phosphate buffer (e.g., 20 mM, pH 5.0).

    • Add the this compound stock solution to the buffer to achieve the desired final concentration (e.g., 4 mM).

  • Enzymatic Reaction:

    • Add purified laccase to the reaction mixture to a final activity of, for example, 5 U/mL.

    • Incubate the reaction mixture at an optimal temperature (e.g., 35°C) with agitation (e.g., 50 rpm) for a defined period (e.g., 30 minutes).

  • Sample Analysis:

    • At various time points, withdraw aliquots of the reaction mixture.

    • Stop the enzymatic reaction by adding a quenching agent (e.g., a strong acid or by heat inactivation).

    • Analyze the concentration of the remaining this compound using a suitable analytical method like HPLC.

Protocol 2: Peroxidase-Mediated Degradation of this compound

This protocol is based on the degradation of 4-aminophenol.[2]

  • Preparation of Reaction Mixture:

    • Prepare a 500 mg/L solution of this compound in a 50 mL reaction vessel.

    • Adjust the pH of the solution to an optimal range (e.g., 9.0-10.0) using appropriate buffers or acid/base addition.

  • Enzymatic Reaction:

    • Add the enzyme preparation (e.g., from Serratia marcescens) to the reaction vessel.

    • Initiate the reaction by adding hydrogen peroxide (H₂O₂) to the mixture (e.g., 3 mL).

    • Incubate the reaction at an optimal temperature (e.g., 40-60°C) for a specified duration. To avoid photodegradation, the reaction can be run in the dark.

  • Sample Analysis:

    • Withdraw samples at different time intervals.

    • Stop the reaction by adjusting the pH to <2.0 with an acid like HCl.

    • Analyze the samples for the parent compound and degradation products using techniques such as UV-Vis spectrophotometry, HPLC, and GC-MS.

Visualizations

Potential_Degradation_Pathway cluster_enzymatic Enzymatic Oxidation cluster_oxidative Oxidative Degradation This compound This compound Phenoxy_Radical Phenoxy Radical This compound->Phenoxy_Radical Laccase/Peroxidase Polymeric_Products Polymeric Products Phenoxy_Radical->Polymeric_Products Polymerization Benzoquinone_Intermediate Benzoquinone Intermediate Phenoxy_Radical->Benzoquinone_Intermediate Ring_Cleavage Ring Cleavage Products (e.g., organic acids) Benzoquinone_Intermediate->Ring_Cleavage Mineralization CO2 + H2O Ring_Cleavage->Mineralization

Caption: Inferred degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Stock Prepare Stock Solution of This compound Setup_Reaction Set up Reaction Mixture Prepare_Stock->Setup_Reaction Prepare_Buffer Prepare Reaction Buffer (Optimize pH) Prepare_Buffer->Setup_Reaction Add_Enzyme Add Enzyme (Laccase/Peroxidase) Setup_Reaction->Add_Enzyme Incubate Incubate at Optimal Temperature and Time Add_Enzyme->Incubate Quench_Reaction Quench Reaction Incubate->Quench_Reaction Analyze_Samples Analyze Samples (HPLC, GC-MS, LC-MS) Quench_Reaction->Analyze_Samples Identify_Products Identify Degradation Products Analyze_Samples->Identify_Products Determine_Pathway Determine Degradation Pathway Identify_Products->Determine_Pathway

Caption: General experimental workflow for studying degradation.

References

Technical Support Center: Optimizing Derivatization of 2-Amino-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the derivatization of 2-Amino-4-methoxyphenol. It is intended for researchers, scientists, and drug development professionals to assist in optimizing their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

A1: Derivatization is often essential for the analysis of this compound, particularly for gas chromatography (GC) based methods.[1] The primary reasons are:

  • Increased Volatility: this compound has polar amino (-NH2) and hydroxyl (-OH) groups, which make it non-volatile. Derivatization replaces the active hydrogens on these groups with non-polar moieties, increasing the compound's volatility and making it suitable for GC analysis.[1][2]

  • Improved Thermal Stability: The derivatization process can enhance the thermal stability of the molecule, preventing decomposition at the high temperatures used in the GC injector port.[1]

  • Enhanced Detection: Derivatization can introduce functional groups that improve the compound's detectability by various detectors, such as Flame Ionization Detector (FID) or Mass Spectrometry (MS).[1] For High-Performance Liquid Chromatography (HPLC), derivatization can add a chromophore or fluorophore for enhanced UV or fluorescence detection.[3]

Q2: What are the most common derivatization techniques for this compound?

A2: The most common derivatization techniques for compounds containing both amino and hydroxyl groups like this compound are:

  • Silylation: This is a widely used method for GC analysis where active hydrogens are replaced by a trimethylsilyl (TMS) group.[1] Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][4]

  • Acylation: This involves the introduction of an acyl group (e.g., acetyl, benzoyl). Acetic anhydride is a common reagent for acetylation. This method can be used for both GC and HPLC analysis.

  • Alkylation: This technique introduces an alkyl group. Selective alkylation of either the amino or hydroxyl group can be achieved by using protecting groups.[5]

Q3: How can I achieve selective derivatization of the amino or hydroxyl group?

A3: Achieving selectivity between the amino and hydroxyl groups is a critical aspect of derivatizing this compound.

  • Selective N-acylation: The amino group is generally more nucleophilic than the hydroxyl group, allowing for selective N-acylation under controlled conditions. Using a mild acylating agent and controlling the stoichiometry can favor N-acylation. In some cases, a mixed anhydride approach can be employed for selective N-acylation of amino alcohols.[6]

  • Selective O-alkylation: To achieve selective O-alkylation, the more reactive amino group can be protected first. For instance, the amino group can be reacted with benzaldehyde to form an imine, which protects it. The hydroxyl group can then be alkylated, followed by hydrolysis to remove the protecting group.[5]

  • Selective O-acylation: Under acidic conditions, the amino group can be protonated, which deactivates it towards acylation. This allows for the selective acylation of the hydroxyl group.[7]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Explanation
Inactive Reagent Use a fresh, unopened vial of the derivatizing agent.Silylating agents like MSTFA and BSTFA are highly sensitive to moisture and can be deactivated if not stored under anhydrous conditions.[8]
Presence of Moisture Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.Water will react with and consume the derivatizing reagent, leading to incomplete or no derivatization.
Incorrect Reaction Temperature Optimize the reaction temperature. For silylation with MSTFA, a common temperature range is 60-70°C.[1][9]Derivatization reactions are temperature-dependent. Too low a temperature may result in a slow or incomplete reaction, while too high a temperature can lead to degradation of the sample or reagent.
Insufficient Reaction Time Increase the reaction time. Monitor the reaction progress by analyzing aliquots at different time points.Some derivatization reactions, especially with sterically hindered groups, may require longer times to go to completion.
Incorrect pH (for Acylation) For selective O-acylation, ensure the reaction medium is sufficiently acidic to protonate the amino group. For N-acylation, a basic catalyst like pyridine is often used.The pH of the reaction mixture plays a crucial role in the reactivity of the amino and hydroxyl groups.[7]
Issue 2: Formation of Multiple Products/Side Products
Potential Cause Troubleshooting Step Explanation
Non-selective Derivatization To achieve selective derivatization, consider using protecting groups for either the amino or hydroxyl function as described in the FAQs.Both the amino and hydroxyl groups can be derivatized, leading to a mixture of N-derivatized, O-derivatized, and N,O-diderivatized products.
Side Reactions with Solvent Use aprotic solvents (e.g., acetonitrile, dichloromethane) for silylation reactions.Protic solvents like alcohols can react with the derivatizing agent.
Tautomerization For compounds with keto-enol tautomerism, methoximation prior to silylation can prevent the formation of multiple derivatives.[2]While less of a concern for this compound itself, this is a crucial consideration for other analytes that might be present in a complex sample.
Degradation of Derivatives Analyze the derivatized sample as soon as possible. Store derivatized samples at low temperatures and under an inert atmosphere.TMS derivatives can be unstable and susceptible to hydrolysis over time.[4]
Issue 3: Poor Chromatographic Peak Shape or Resolution (GC/HPLC)
Potential Cause Troubleshooting Step Explanation
Incomplete Derivatization Optimize reaction conditions (temperature, time, reagent concentration) to ensure complete derivatization.Underivatized or partially derivatized molecules can interact with the column, leading to tailing peaks.
Column Bleed or Contamination Use a high-quality, low-bleed GC column. Regularly condition the column.Active sites on the column can interact with the analyte, causing poor peak shape.
Inappropriate Column Choice For GC analysis of silylated derivatives, a non-polar or medium-polarity column (e.g., 5% phenyl methylpolysiloxane) is often suitable.[1] For HPLC, a reversed-phase column is typically used for derivatized amines.[3]The choice of chromatographic column is critical for achieving good separation and peak shape.
Injector Port Issues (GC) Ensure the injector port temperature is optimized. Use a deactivated liner.De-silylation can occur in a hot, active injector port, leading to the analysis of the underivatized compound and poor chromatography.

Experimental Protocols

Protocol 1: Silylation with MSTFA for GC-MS Analysis

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

Materials:

  • This compound

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[1]

  • Pyridine (anhydrous)[4]

  • Acetonitrile (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials

  • Heating block or oven

  • GC-MS system

Procedure:

  • Weigh approximately 1 mg of this compound into a Reacti-Vial™.

  • Add 100 µL of anhydrous acetonitrile to dissolve the sample.

  • Add 100 µL of MSTFA and 20 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst.[4]

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.[1]

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS. A typical injection volume is 1 µL.

Protocol 2: Acetylation with Acetic Anhydride

This protocol provides a general method for acetylation. Conditions may need to be adjusted to control selectivity.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine or a suitable aprotic solvent

  • Reaction vial

  • Stirring apparatus

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., pyridine or an aprotic solvent like THF or dichloromethane) in a reaction vial.

  • Cool the solution in an ice bath.

  • Slowly add a slight molar excess of acetic anhydride to the stirred solution.

  • Allow the reaction to proceed at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by adding water to quench the excess acetic anhydride and then extracting the product with an organic solvent.

  • The organic layer is then dried and the solvent evaporated to yield the acetylated product.

Data Presentation

Table 1: Recommended Derivatization Conditions for GC-MS Analysis

ParameterSilylation (MSTFA)
Derivatizing Agent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Catalyst Pyridine (optional, but recommended)[4]
Solvent Acetonitrile, Dichloromethane (anhydrous)
Temperature 60-80°C[1][9]
Reaction Time 20-60 minutes[1]
Molar Ratio (Analyte:Reagent) 1:10 to 1:100

Table 2: Troubleshooting Summary for Common Derivatization Issues

IssueCommon CauseRecommended Action
Low Yield Moisture contaminationUse anhydrous reagents and solvents; perform under inert atmosphere.
Incomplete reactionIncrease reaction time and/or temperature.
Multiple Peaks Non-selective derivatizationEmploy protecting group strategy for selective derivatization.[5]
Derivative instabilityAnalyze samples promptly after derivatization.
Peak Tailing Incomplete derivatizationOptimize reaction conditions for complete conversion.
Active sites in GC systemUse a deactivated liner and high-quality column.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Sample Dissolve Dissolve in Anhydrous Solvent Sample->Dissolve AddReagent Add Derivatizing Agent (e.g., MSTFA) & Catalyst Dissolve->AddReagent Heat Heat Reaction (e.g., 70°C for 30 min) AddReagent->Heat Cool Cool to Room Temperature Heat->Cool Analyze Analyze by GC-MS or HPLC Cool->Analyze

Caption: General workflow for the derivatization of this compound.

Troubleshooting_Logic Start Low/No Product? Moisture Check for Moisture? (Reagents, Glassware, Solvent) Start->Moisture Conditions Optimize Conditions? (Temp, Time, Ratio) Moisture->Conditions No Success Problem Solved Moisture->Success Yes Reagent Reagent Expired/Inactive? Conditions->Reagent No Conditions->Success Yes Reagent->Success Yes Failure Consult Further Reagent->Failure No

Caption: Troubleshooting logic for low derivatization yield.

References

"2-Amino-4-methoxyphenol" handling precautions and safety measures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 2-Amino-4-methoxyphenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: There are conflicting classifications regarding the hazards of this compound. Some suppliers classify it as not a hazardous substance. However, other sources indicate it may cause skin and eye irritation, is harmful if swallowed, and is suspected of causing genetic defects.[1] Due to these discrepancies, it is crucial to handle this compound with care and assume it is hazardous.

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

A2: To ensure safety, a comprehensive suite of PPE should be worn. This includes:

  • Eye Protection: Safety goggles with side-shields.[2]

  • Hand Protection: Protective, impervious gloves.[3][2]

  • Body Protection: Impervious clothing to prevent skin contact.[3][2]

  • Respiratory Protection: A suitable respirator is required, especially when dusts are generated.[3][1]

Q3: What should I do in case of accidental exposure to this compound?

A3: Immediate action is critical. Follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[3]

  • Skin Contact: Rinse the affected skin thoroughly with water. Remove contaminated clothing and shoes and seek medical advice.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[3]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting and call a physician.[3]

Q4: How should this compound be stored?

A4: Proper storage is essential for maintaining the stability and safety of this compound.

  • Keep the container tightly sealed in a cool, dry, and well-ventilated area.[3][2][4]

  • Protect from direct sunlight and sources of ignition.[3][2]

  • Some suppliers recommend specific storage temperatures, such as 4°C or -20°C for powder and -80°C in solvent.[3][2]

  • It is also advised to store it under an inert gas as it is sensitive to heat, light, and moisture.[1][4]

Q5: How do I properly dispose of this compound waste?

A5: Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[1][4] This should be done through an approved waste disposal plant.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[4]

Troubleshooting Guide

Issue: I observe a change in the color or appearance of the this compound powder.

  • Possible Cause: This could indicate degradation due to improper storage, such as exposure to light, air, or moisture. The compound is noted to be sensitive to heat, light, and moisture.[1]

  • Solution: Discontinue use of the suspect reagent. Review your storage procedures to ensure the compound is kept in a tightly sealed container, protected from light, and in a cool, dry environment, potentially under an inert atmosphere.[3][1][2][4]

Issue: I'm unsure about the hazard classification of the this compound I have.

  • Possible Cause: Different suppliers provide conflicting hazard information in their Safety Data Sheets (SDS).[3][1]

  • Solution: Always err on the side of caution. Treat the substance as hazardous, adhering to the strictest safety precautions outlined in the available SDS. This includes wearing appropriate PPE and handling the compound in a well-ventilated area.[3][1][2] When in doubt, contact the supplier for clarification on their provided SDS.

Quantitative Data Summary

Hazard StatementClassification Source 1 (TCI Chemicals)[5]Classification Source 2 (Sigma-Aldrich)[1]Classification Source 3 (GlpBio)[3]
Skin IrritationCategory 2-Not a hazardous substance
Eye IrritationCategory 2-Not a hazardous substance
Germ Cell MutagenicityCategory 2-Not a hazardous substance
Acute Toxicity (Oral)-Harmful if swallowed (H302)Not a hazardous substance
Hazardous to the Aquatic Environment (Chronic)-Harmful to aquatic life with long lasting effects (H412)Not a hazardous substance

Experimental Protocols

Handling and Use Protocol:

  • Risk Assessment: Before starting any experiment, review the Safety Data Sheet (SDS) and conduct a thorough risk assessment.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[3][2] Ensure that a safety shower and eyewash station are readily accessible.[3][2]

  • Personal Protective Equipment (PPE): Don the appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat or impervious clothing.[3][2] For weighing or procedures that may generate dust, use a suitable respirator.[1]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[1][2] Wash hands thoroughly after handling.[1]

  • Storage: When not in use, store the compound in a tightly closed container in a designated, cool, dry, and well-ventilated storage area, away from incompatible materials such as strong acids/alkalis and oxidizing/reducing agents.[3][2]

  • Waste Disposal: Collect all waste containing this compound in a designated, labeled hazardous waste container. Dispose of the waste through a licensed waste disposal company, following all local and national regulations.[1]

Accidental Spill Clean-up Protocol:

  • Evacuation: Evacuate non-essential personnel from the spill area.[3]

  • Ventilation: Ensure the area is well-ventilated.[3]

  • Personal Protection: Wear full personal protective equipment, including a respirator, to avoid breathing vapors, mist, or dust.[3][2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[3][2]

  • Clean-up: For liquid spills, absorb with a finely-powdered liquid-binding material like diatomite.[3][2] For solid spills, pick up and arrange disposal without creating dust.

  • Decontamination: Decontaminate the spill surface and any contaminated equipment, for example, by scrubbing with alcohol.[3][2]

  • Disposal: Dispose of all contaminated materials as hazardous waste according to regulations.[3][2]

Visualizations

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Emergency RiskAssessment 1. Conduct Risk Assessment (Review SDS) EngineeringControls 2. Prepare Engineering Controls (Fume Hood, Eyewash) RiskAssessment->EngineeringControls PPE 3. Don Personal Protective Equipment (PPE) EngineeringControls->PPE Handling 4. Handle Compound Safely (Avoid Contact, No Eating/Drinking) PPE->Handling Storage 5. Proper Storage (Tightly Sealed, Cool, Dry) Handling->Storage Spill Spill Response Handling->Spill Exposure Exposure Response Handling->Exposure WasteDisposal 6. Waste Disposal (Labeled Hazardous Waste) Storage->WasteDisposal

Caption: Workflow for Safe Handling of this compound.

References

Navigating the Chemical Crossroads: A Guide to Material Incompatibility with 2-Amino-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals, ensuring the integrity of experimental conditions is paramount. A critical aspect of this is understanding the chemical compatibility of the reagents being used. This guide provides detailed information on materials that are incompatible with 2-Amino-4-methoxyphenol in a laboratory setting, offering troubleshooting advice and frequently asked questions to prevent and address potential issues during your experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise from the improper handling and storage of this compound with incompatible substances.

Q1: I've noticed a discoloration or darkening of my this compound solution after adding another reagent. What could be the cause?

A1: Discoloration, often to a yellow-brown or pink-purple hue, is a common indicator of oxidation.[1] Aminophenols, including this compound, are susceptible to oxidation, especially when exposed to strong oxidizing agents, air, or light.[1]

  • Troubleshooting Steps:

    • Immediately stop the experiment and safely quench any ongoing reaction if necessary.

    • Review the material safety data sheet (MSDS) of all reagents added to the solution to identify any potential oxidizing agents.

    • Consider if the solution was unnecessarily exposed to air or bright light for an extended period.

    • For future experiments, ensure this compound and its solutions are handled under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Q2: My reaction is producing an unexpected gas, and the temperature is rising rapidly. What should I do?

A2: A rapid temperature increase (exotherm) and gas evolution are signs of a potentially hazardous reaction. This can occur when this compound comes into contact with strong acids or bases. The amino group can react exothermically with strong acids, while the phenolic hydroxyl group can react with strong bases.

  • Troubleshooting Steps:

    • If it is safe to do so, immediately begin cooling the reaction vessel using an ice bath.

    • Ensure adequate ventilation and be prepared for the potential release of toxic fumes.

    • Do not seal the reaction vessel, as pressure buildup could lead to an explosion.

    • Once the reaction is under control, neutralize the mixture with caution before disposal.

    • In the future, always add strong acids or bases to solutions of this compound slowly and with cooling.

Q3: I'm seeing a precipitate form unexpectedly in my solution containing this compound. What might be happening?

A3: Unexpected precipitation could be due to a reaction with an incompatible material, leading to the formation of an insoluble product. For instance, reaction with acid chlorides or acid anhydrides can lead to the formation of amide or ester derivatives that may have different solubility profiles.

  • Troubleshooting Steps:

    • Isolate a small sample of the precipitate (if safe) for analysis to identify its nature.

    • Review all components in your reaction mixture for potential incompatibilities, paying close attention to acylating agents.

    • Check the pH of the solution, as changes in acidity or basicity can affect the solubility of this compound and its salts.

Summary of Incompatible Materials

Incompatible Material ClassSpecific ExamplesPotential Hazard
Strong Oxidizing Agents Hydrogen peroxide, Potassium permanganate, Nitric acidCan cause vigorous, potentially explosive reactions. Leads to the formation of colored, oxidized byproducts.[1]
Strong Acids Sulfuric acid, Hydrochloric acidExothermic neutralization reaction with the amino group, potentially leading to a rapid increase in temperature and pressure.
Strong Bases/Alkalis Sodium hydroxide, Potassium hydroxideExothermic reaction with the phenolic hydroxyl group.
Reducing Agents Sodium borohydride, Lithium aluminum hydrideWhile less commonly cited as a major hazard, strong reducing agents can have unpredictable reactions.
Acid Anhydrides Acetic anhydrideCan lead to acylation of the amino or hydroxyl group, which may be exothermic.
Acid Chlorides Acetyl chlorideCan lead to vigorous acylation reactions.
Chloroformates Benzyl chloroformateCan react with the amino group, potentially leading to hazardous side reactions.

Logical Relationship of Incompatibilities

The following diagram illustrates the categories of materials that are incompatible with this compound and should be avoided in direct contact or in the same storage area.

IncompatibleMaterials cluster_main This compound cluster_incompatible Incompatible Materials This compound This compound Strong Oxidizing Agents Strong Oxidizing Agents This compound->Strong Oxidizing Agents Reacts Vigorously Strong Acids Strong Acids This compound->Strong Acids Exothermic Reaction Strong Bases Strong Bases This compound->Strong Bases Exothermic Reaction Reducing Agents Reducing Agents This compound->Reducing Agents Potential Reaction Acid Anhydrides Acid Anhydrides This compound->Acid Anhydrides Acylation Reaction Acid Chlorides Acid Chlorides This compound->Acid Chlorides Vigorous Acylation Chloroformates Chloroformates This compound->Chloroformates Potential Reaction

Incompatibility diagram for this compound.

Experimental Protocols: Safe Handling and Storage

Given the identified incompatibilities, detailed protocols for hazardous reactions are not provided. Instead, the following protocols for safe handling and storage are critical to prevent unintended reactions.

Protocol 1: General Handling of this compound

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Dispensing: When weighing or transferring the solid material, avoid creating dust. Use a spatula and a weighing paper or boat within a fume hood. For solutions, use appropriate glassware and pipetting techniques to avoid splashes.

  • Inert Atmosphere: For reactions sensitive to oxidation, handle the compound under an inert atmosphere such as nitrogen or argon.

Protocol 2: Storage of this compound

  • Container: Keep the container tightly closed to prevent exposure to air and moisture.[2]

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1]

  • Segregation: Crucially, store this compound separately from the incompatible materials listed in the table above. Use secondary containment to prevent accidental mixing.

  • Temperature: Recommended storage temperature is typically between 2-8°C.[2]

By adhering to these guidelines and being aware of the potential incompatibilities, researchers can safely and effectively utilize this compound in their laboratory work, minimizing the risk of hazardous incidents and ensuring the reliability of their experimental outcomes.

References

Troubleshooting guide for "2-Amino-4-methoxyphenol" synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-methoxyphenol.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most prevalent starting material for the synthesis of this compound is 4-methoxy-2-nitrophenol.[1] An alternative route involves the partial reduction of 2,4-dinitrophenol.

Q2: What is the most common synthesis method for this compound?

The catalytic hydrogenation of 4-methoxy-2-nitrophenol is a widely used and high-yielding method. This reaction typically employs a palladium-carbon (Pd/C) catalyst in an ethanol solvent at room temperature and atmospheric pressure.[1]

Q3: What are the expected yield and purity of this compound?

With the catalytic hydrogenation of 4-methoxy-2-nitrophenol, a yield of up to 93% can be achieved after recrystallization from isopropyl alcohol.[1] Purity is typically high, with a melting point in the range of 135-143°C.

Q4: How can the final product be purified?

Recrystallization is the most common method for purifying this compound. Isopropyl alcohol is a suitable solvent for this purpose.[1] For syntheses starting from 2,4-dinitrophenol, recrystallization from hot water has also been reported.

Troubleshooting Guide

Low or No Product Yield
Symptom Possible Cause Suggested Solution
Reaction does not proceed to completion (starting material remains). Inactive Catalyst: The palladium-carbon catalyst may be old, poisoned, or of poor quality.- Use fresh, high-quality catalyst.- Ensure the reaction setup is free of contaminants that could poison the catalyst (e.g., sulfur compounds).
Insufficient Hydrogen: Inadequate supply of hydrogen gas for the hydrogenation reaction.- Check for leaks in the hydrogenation apparatus.- Ensure a continuous and sufficient flow of hydrogen.
Low Reaction Temperature: The reaction may be too slow at lower temperatures.While the reaction is typically run at 20-30°C, gentle warming may be considered if the reaction is sluggish.[1] Monitor for side reactions.
Product is lost during workup. Improper pH adjustment during extraction: The product may remain in the aqueous layer if the pH is not optimal for extraction.Carefully adjust the pH of the aqueous layer to isolate the product. This compound is amphoteric, so the isoelectric point should be considered for precipitation.
Product is soluble in the recrystallization solvent at low temperatures. - Choose a different recrystallization solvent where the product has lower solubility at cold temperatures.- Minimize the amount of hot solvent used to dissolve the crude product.
Impure Product
Symptom Possible Cause Suggested Solution
Product has a low melting point and appears wet or oily. Presence of residual solvent or water: The product may retain solvent from the reaction or recrystallization, or water of crystallization.- Dry the product thoroughly under vacuum.- If water of crystallization is suspected, drying at a slightly elevated temperature (e.g., 65°C) may be necessary.
Discolored product (e.g., brown or dark). Oxidation of the aminophenol: Aminophenols are susceptible to air oxidation, which can lead to colored impurities.- Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Store the final product under an inert atmosphere and protected from light.[2]
Side reactions: Over-reduction or other side reactions can lead to impurities.- Carefully monitor the reaction progress by TLC or another analytical method to avoid over-reduction.- Optimize reaction conditions (temperature, pressure, reaction time) to minimize side product formation.
Presence of starting material in the final product. Incomplete reaction: The reaction was not allowed to proceed to completion.- Increase the reaction time.- Ensure the catalyst is active and present in the correct amount.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from a known procedure for the synthesis of this compound.[1]

Materials:

  • 4-methoxy-2-nitrophenol (20 g)

  • Ethanol (350 ml)

  • 5% Palladium-carbon (550 mg)

  • Hydrogen gas

  • Isopropyl alcohol (for recrystallization)

Procedure:

  • Suspend 20 g of 4-methoxy-2-nitrophenol in 350 ml of ethanol in a suitable hydrogenation vessel.

  • Add 550 mg of 5% palladium-carbon to the suspension.

  • Subject the mixture to hydrogenation with hydrogen gas at 20°-30° C and atmospheric pressure.

  • Monitor the reaction progress by a suitable method (e.g., TLC, GC, or hydrogen uptake).

  • Once the reaction is complete, remove the catalyst by filtration.

  • Remove the solvent by distillation under reduced pressure.

  • Recrystallize the resulting solid from isopropyl alcohol to obtain pure this compound.

Visualizations

General Synthesis Workflow

SynthesisWorkflow General Synthesis Workflow for this compound A Starting Material (4-methoxy-2-nitrophenol) B Reaction (Catalytic Hydrogenation) A->B Ethanol, Pd/C, H2 C Workup (Catalyst Filtration, Solvent Removal) B->C D Purification (Recrystallization) C->D E Final Product (this compound) D->E

Caption: General synthesis workflow.

Troubleshooting Logic for Low Yield

TroubleshootingLowYield Troubleshooting Logic for Low Yield A Low or No Product Yield B Check for remaining starting material A->B C Yes B->C D No B->D E Possible Incomplete Reaction H Possible Product Loss During Workup F Check Catalyst Activity E->F G Check Hydrogen Supply F->G I Review Extraction pH H->I J Review Recrystallization Procedure I->J

Caption: Troubleshooting low yield issues.

References

How to improve the yield of "2-Amino-4-methoxyphenol" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Amino-4-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for the synthesis of this compound?

A1: The most common and effective method for synthesizing this compound is the catalytic hydrogenation of 4-methoxy-2-nitrophenol. This method has been reported to achieve high yields, around 93%, under optimized conditions.[1]

Q2: What are the key starting materials for this synthesis?

A2: The primary starting material is 4-methoxy-2-nitrophenol. The other key reagents are a catalyst, typically 5% palladium on carbon (Pd/C), and a solvent, such as ethanol.[1]

Q3: What are the general physical properties of this compound?

A3: this compound is typically a solid with a melting point in the range of 135-140 °C. It is soluble in solvents like DMSO.[2]

Q4: What are the main applications of this compound?

A4: this compound is used as an intermediate in the synthesis of various compounds, including pyridine analogues.[2][3] It is also a volatile constituent found in the aroma of certain teas.[2][3]

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Yes, it is important to handle this compound with care. It is classified as an acute toxicant (oral) and is hazardous to the aquatic environment. Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound via the reduction of 4-methoxy-2-nitrophenol.

Q1: My reaction yield is significantly lower than the reported 93%. What are the potential causes and solutions?

A1: Low yield can be attributed to several factors:

  • Inactive Catalyst: The palladium on carbon (Pd/C) catalyst can lose activity over time or if not stored properly.

    • Solution: Use fresh, high-quality Pd/C catalyst. Ensure it is handled under an inert atmosphere if possible to prevent oxidation.

  • Incomplete Reaction: The hydrogenation reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalled, consider increasing the reaction time or the catalyst loading. Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen.

  • Poor Hydrogen Gas Delivery: Inadequate hydrogen supply will limit the reaction rate.

    • Solution: If using a hydrogen gas cylinder, ensure the regulator is functioning correctly and that there are no leaks in the system. If generating hydrogen in situ (e.g., from NaBH4), ensure the reagent is fresh and added at an appropriate rate. For reactions at atmospheric pressure, ensure the balloon or bladder is adequately filled.

  • Product Loss During Workup: The product may be lost during filtration or recrystallization.

    • Solution: Be meticulous during the workup process. When filtering off the catalyst, wash the filter cake with the reaction solvent (e.g., ethanol) to recover any adsorbed product. During recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.

Q2: I am observing the formation of side products. What are they and how can I minimize them?

A2: Side product formation can be an issue. A common side reaction in the reduction of nitroarenes is the formation of intermediate reduction products like nitroso or hydroxylamine species.

  • Cause: Incomplete reduction or side reactions catalyzed by the metal surface.

  • Solution:

    • Optimize Reaction Conditions: Ensure the reaction goes to completion by using an adequate amount of catalyst and hydrogen.

    • Control Temperature: The reaction is typically run at room temperature (20-30°C).[1] Exceeding this temperature range could potentially lead to side reactions.

    • Purification: If side products are formed, they can often be removed during the recrystallization step. Choose a recrystallization solvent that provides good separation of the desired product from the impurities.

Q3: The reaction seems to be very slow or has not started. What should I check?

A3: A stalled reaction can be frustrating. Here are a few things to check:

  • Catalyst Activity: As mentioned, an inactive catalyst is a common culprit.

  • Hydrogen Supply: Ensure a steady and sufficient supply of hydrogen.

  • Solvent Quality: The presence of impurities in the solvent can sometimes poison the catalyst. Use a pure, dry solvent.

  • Substrate Purity: Impurities in the starting 4-methoxy-2-nitrophenol could also inhibit the reaction.

Q4: How can I effectively remove the palladium catalyst after the reaction?

A4: Palladium on carbon is a fine powder and needs to be carefully removed.

  • Solution: Filtration through a pad of Celite® or a similar filter aid is a standard and effective method. This prevents the fine catalyst particles from passing through the filter paper. Ensure the Celite pad is washed with the reaction solvent to recover all of the product.

Data Presentation

Table 1: Reaction Parameters for High-Yield Synthesis of this compound [1]

ParameterValue
Starting Material4-methoxy-2-nitrophenol
Catalyst5% Palladium on Carbon (Pd/C)
SolventEthanol
Temperature20-30 °C
PressureAtmospheric
Yield93%

Experimental Protocols

Detailed Methodology for the Synthesis of this compound [1]

  • Reaction Setup: Suspend 20 g of 4-methoxy-2-nitrophenol in 350 ml of ethanol in a suitable reaction flask.

  • Catalyst Addition: To this suspension, add 550 mg of 5% palladium on carbon.

  • Hydrogenation: Subject the mixture to hydrogenation at 20-30 °C under atmospheric pressure. This can be achieved using a hydrogen-filled balloon or by bubbling hydrogen gas through the mixture with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is completely consumed.

  • Catalyst Removal: Once the reaction is complete, remove the palladium catalyst by filtration through a pad of Celite. Wash the filter cake with ethanol to ensure complete recovery of the product.

  • Solvent Removal: Remove the solvent from the filtrate by distillation under reduced pressure (rotary evaporation).

  • Recrystallization: Recrystallize the resulting crude product from isopropyl alcohol to obtain the purified this compound.

  • Drying and Yield Calculation: Dry the purified crystals and determine the final yield. A yield of 15.3 g (93%) has been reported using this method.[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Suspend 4-methoxy-2-nitrophenol in Ethanol add_catalyst Add 5% Pd/C Catalyst start->add_catalyst hydrogenation Hydrogenate at 20-30°C, Atmospheric Pressure add_catalyst->hydrogenation filter_catalyst Filter off Catalyst hydrogenation->filter_catalyst Reaction Complete remove_solvent Remove Solvent (Reduced Pressure) filter_catalyst->remove_solvent recrystallize Recrystallize from Isopropyl Alcohol remove_solvent->recrystallize end end recrystallize->end Purified Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Inactive Catalyst issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Product Loss during Workup issue->cause3 solution1 Use Fresh Catalyst cause1->solution1 solution2 Monitor Reaction (TLC/HPLC) Increase Reaction Time/ Catalyst Loading cause2->solution2 solution3 Careful Filtration & Minimal Recrystallization Solvent cause3->solution3

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Safe Disposal of 2-Amino-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed procedures and answers to frequently asked questions regarding the safe disposal of 2-Amino-4-methoxyphenol, tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and disposal of this compound.

Issue Potential Cause Resolution
Accidental Spill Improper handling, container failure.1. Evacuate non-essential personnel from the area.[1] 2. Ensure adequate ventilation. 3. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator if dust is generated.[1][2] 4. Cover drains to prevent the material from entering waterways.[1] 5. For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust. 6. For solutions, absorb the spill with an inert material (e.g., sand, diatomite) and place it in a labeled container.[1] 7. Clean the affected area thoroughly.
Contaminated PPE Direct contact with the chemical during handling or spill cleanup.1. Remove contaminated clothing and shoes immediately.[1] 2. Wash contaminated clothing before reuse.[3][4] 3. Dispose of single-use PPE (e.g., gloves) as hazardous waste in a designated, labeled container.
Disposal of Empty Containers Residual chemical remains in the container.1. Handle uncleaned containers as you would the product itself. 2. Do not reuse empty containers.[4] 3. Triple rinse the container with a suitable solvent, collecting the rinsate as hazardous waste. 4. Deface the label of the empty container before disposal in accordance with local regulations.
Disposal of Dilute Solutions Aqueous solutions from experiments.1. Do not dispose of dilute solutions down the drain, as the substance is harmful to aquatic life.[2] 2. Collect all aqueous waste containing this compound in a designated, labeled hazardous waste container. 3. The container should be clearly labeled with the chemical name and concentration.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for disposing of this compound?

A1: The primary and recommended method of disposal is to send the chemical to an approved waste disposal plant.[1][2][3][5] It is crucial to adhere to all national and local regulations for hazardous waste disposal.

Q2: Can I mix this compound with other chemical waste?

A2: No, you should not mix this compound with other waste. It should be kept in its original container for disposal to avoid potential chemical reactions and to ensure proper identification by waste management personnel. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2][5]

Q3: What are the main hazards associated with this compound that I should be aware of during disposal?

A3: this compound is harmful if swallowed and is harmful to aquatic life with long-lasting effects. It can also cause skin and eye irritation.[3][5] Therefore, appropriate PPE should be worn, and release into the environment must be avoided.[1]

Q4: How should I handle a spill of this compound?

A4: In the event of a spill, you should first ensure the area is well-ventilated and you are wearing appropriate PPE.[1] Prevent the substance from entering drains.[1] For solid material, carefully collect it to avoid creating dust. For liquids, absorb with an inert material.[1] The collected waste must then be placed in a labeled container for proper disposal.[1]

Q5: What should I do in case of personal exposure during the disposal process?

A5:

  • If swallowed: Rinse your mouth and call a POISON CENTER or doctor.[1]

  • If on skin: Immediately wash the affected area with plenty of soap and water.[3][5] If irritation occurs, seek medical advice.[3]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3][5]

  • If inhaled: Move to fresh air.[1][3]

Always show the Safety Data Sheet (SDS) to the attending medical professional.

Quantitative Data

PropertyValueSource
Molecular Formula C7H9NO2[6]
Molecular Weight 139.15 g/mol [6]
Appearance Beige to dark brown powder/solid[7]
Melting Point 136 - 143 °C[7]
log Pow (Octanol/Water Partition Coefficient) 1.231
Toxicity to Fish (LC50) 19.0 mg/l (96 h)
Hazard Classifications Acute Toxicity 4 (Oral), Aquatic Chronic 3[8]

Experimental Protocols

Protocol: Safe Disposal of this compound Waste from a Laboratory Setting

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.

    • Establish a designated, clearly labeled hazardous waste container for solid this compound and another for liquid waste containing this chemical.

  • Container Management:

    • Use containers that are in good condition and compatible with the chemical.

    • Keep waste containers tightly closed when not in use.[2][3][5]

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1][5]

  • Collection of Solid Waste:

    • Place excess or expired solid this compound directly into the designated solid hazardous waste container.

    • Contaminated items such as weigh boats, filter paper, and disposable PPE should also be placed in this container.

  • Collection of Liquid Waste:

    • Collect all solutions containing this compound, including reaction mixtures and rinsates, in the designated liquid hazardous waste container.

    • Do not pour any liquid waste containing this chemical down the drain.[2]

  • Labeling:

    • Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Disposal Request:

    • Once the waste container is full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Ensure all paperwork is completed as required by your institution and local regulations.

Visualizations

G Workflow for Safe Disposal of this compound cluster_prep Preparation cluster_waste_type Waste Identification cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_contaminated Contaminated Items Path cluster_final Final Disposal start Start: Need to dispose of This compound waste ppe Wear appropriate PPE: Gloves, Goggles, Lab Coat start->ppe waste_type What is the waste form? ppe->waste_type solid_container Place in a labeled solid hazardous waste container waste_type->solid_container Solid liquid_container Pour into a labeled liquid hazardous waste container waste_type->liquid_container Liquid contaminated_items Place in solid hazardous waste container waste_type->contaminated_items Contaminated Items (e.g., PPE, glassware) seal_solid Seal and store container safely solid_container->seal_solid request_pickup Arrange for disposal via EHS or licensed contractor seal_solid->request_pickup seal_liquid Seal and store container safely liquid_container->seal_liquid seal_liquid->request_pickup seal_contaminated Seal and store container safely contaminated_items->seal_contaminated seal_contaminated->request_pickup end End: Waste properly disposed request_pickup->end

Caption: Logical workflow for the safe disposal of this compound.

References

Validation & Comparative

A Comparative Analysis of 2-Amino-4-methoxyphenol and Other Precursors in Oxidative Hair Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dye precursor 2-Amino-4-methoxyphenol with other common alternatives used in oxidative hair dye formulations. The comparison focuses on available data regarding their efficacy, safety, and operational parameters. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide collates existing information on key precursors to provide a valuable reference for research and development.

Data Presentation: Comparative Overview of Dye Precursors

The following table summarizes the known properties and performance characteristics of this compound and its common alternatives, p-phenylenediamine (PPD) and p-aminophenol (PAP). It is important to note the current gaps in publicly accessible, direct comparative studies for this compound.

FeatureThis compoundp-Phenylenediamine (PPD)p-Aminophenol (PAP)
Chemical Formula C₇H₉NO₂C₆H₈N₂C₆H₇NO
Molecular Weight 139.15 g/mol 108.14 g/mol 109.13 g/mol
Role in Dyeing Oxidative Dye Precursor (Primary Intermediate)Oxidative Dye Precursor (Primary Intermediate)Oxidative Dye Precursor (Primary Intermediate)
Typical Concentration in Formulations Not widely documented in comparative studiesUp to 2% after mixing, as per EU regulations[1][2]Varies; often used in combination with other precursors
Color Contribution Contributes to color stability; specific color outcomes depend on the coupler used.[3]Primarily forms dark brown to black shades.Primarily forms reddish-brown to brown shades.
Color Fastness (Wash Stability) No direct quantitative data available.Generally high, a key reason for its widespread use.Moderate to high, can be susceptible to fading.
Sensitization Potential Data not widely available in comparative studies.Potent skin sensitizer, a primary cause of allergic contact dermatitis to hair dyes.[1]Known sensitizer, though generally considered less potent than PPD.[4]
Toxicity Profile Limited publicly available data in a comparative context.Associated with various health risks, including severe allergic reactions.[1]Can be toxic if ingested and may cause skin and eye irritation.[4]
Regulatory Status Permitted for use in cosmetic hair dye products.Restricted use in many regions, with maximum concentration limits.[1][2]Permitted for use in hair dyes, with some safety considerations.[4]

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of dye precursor efficacy. The following are standard experimental protocols used in the evaluation of oxidative hair dyes.

Evaluation of Dyeing Efficacy and Color Stability

This protocol assesses the initial color intensity and the durability of the color after repeated washing cycles.

  • Materials:

    • Swatches of virgin human hair

    • Dye formulations containing the precursors to be tested (e.g., this compound, PPD, PAP) with a standard coupler and developer (hydrogen peroxide).

    • Standard shampoo solution (e.g., 10% sodium lauryl sulfate).

    • Colorimeter (CIELAB Lab* system).

    • Controlled temperature water bath.

  • Procedure:

    • Baseline Measurement: Measure the initial color of the virgin hair swatches using the colorimeter to obtain baseline Lab* values.

    • Dye Application: Prepare the hair dye mixtures according to the manufacturer's instructions. Apply the dye evenly to the hair swatches and allow them to process for the specified time (e.g., 30 minutes) at a controlled temperature.

    • Rinsing and Drying: Thoroughly rinse the dye from the hair swatches with water until the water runs clear. Dry the swatches under controlled conditions.

    • Initial Color Measurement: Measure the Lab* values of the dyed hair swatches. The change in color (ΔE*) from the baseline indicates the initial dyeing efficacy.

    • Wash Fastness Test: Subject the dyed swatches to a series of standardized washing cycles. Each cycle consists of washing with a standard shampoo solution for a set duration (e.g., 1 minute), followed by rinsing and drying.

    • Color Measurement after Washing: Measure the Lab* values of the hair swatches after a predetermined number of washing cycles (e.g., 5, 10, 15, and 20 cycles).

    • Data Analysis: Calculate the color difference (ΔE) between the initial dyed color and the color after each set of washing cycles. A smaller ΔE indicates higher color stability.

Assessment of Hair Damage

This set of protocols evaluates the impact of the dyeing process on the structural integrity of the hair fiber.

  • a) Protein Loss Measurement:

    • Method: Utilize the Bradford or Lowry protein assay.

    • Procedure:

      • Treat hair swatches with the respective dye formulations.

      • Collect the rinse water and any subsequent wash solutions.

      • Measure the protein content in the collected solutions using a spectrophotometer.

      • Higher protein content in the solution indicates greater damage to the hair cuticle and cortex.

  • b) Tensile Strength Analysis:

    • Method: Use a single-fiber tensile strength tester.

    • Procedure:

      • Isolate individual hair fibers from both virgin and dyed swatches.

      • Measure the force required to break each fiber.

      • A significant decrease in tensile strength in the dyed fibers compared to the virgin fibers indicates damage to the hair's internal structure.[5]

  • c) Surface Morphology Analysis:

    • Method: Scanning Electron Microscopy (SEM).

    • Procedure:

      • Examine the surface of virgin and dyed hair fibers under high magnification.

      • Observe for signs of cuticle damage, such as lifting, chipping, or complete removal of cuticle scales.

Mandatory Visualization

The following diagrams illustrate key processes and workflows relevant to the comparison of dye precursors.

G Oxidative Hair Dyeing Pathway cluster_0 Penetration cluster_1 Oxidation & Color Formation Alkalizing_Agent Alkalizing Agent (e.g., Ammonia) Swells hair cuticle Precursors_and_Couplers Dye Precursors & Couplers (e.g., this compound, PPD, PAP, Resorcinol) Penetrate hair shaft Alkalizing_Agent->Precursors_and_Couplers enables Intermediate Reactive Intermediates (Quinone-diimines) Precursors_and_Couplers->Intermediate oxidized by Oxidizing_Agent Oxidizing Agent (e.g., Hydrogen Peroxide) Initiates reaction Oxidizing_Agent->Intermediate reacts with Large_Dye_Molecules Large, Colored Dye Molecules Trapped in cortex Intermediate->Large_Dye_Molecules couple to form

Caption: General signaling pathway of oxidative hair dyeing.

G Experimental Workflow for Efficacy Testing Start Start: Virgin Hair Swatches Baseline_Measurement Baseline Color & Strength Measurement Start->Baseline_Measurement Dye_Application Dye Application (Test Formulations) Baseline_Measurement->Dye_Application Post_Dye_Measurement Initial Color & Strength Measurement Dye_Application->Post_Dye_Measurement Washing_Cycles Repeated Washing Cycles Post_Dye_Measurement->Washing_Cycles Final_Measurement Final Color, Strength, & Protein Loss Measurement Washing_Cycles->Final_Measurement Data_Analysis Data Analysis & Comparison Final_Measurement->Data_Analysis

Caption: Workflow for comparing the efficacy of dye precursors.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Amino-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Amino-4-methoxyphenol, a key intermediate in the pharmaceutical and cosmetic industries, is critical for quality control and regulatory compliance.[1] This guide provides a comparative overview of potential analytical methodologies for its quantification, drawing upon established techniques for similar phenolic compounds. While direct comparative studies for this compound are not extensively documented in publicly available literature, this guide synthesizes information from validated methods for related compounds to provide a robust starting point for method development and validation.

The primary analytical techniques suitable for the quantification of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. Each method offers distinct advantages and is suited to different analytical requirements.

Quantitative Data Comparison

The following table summarizes the expected performance of various analytical techniques based on data from structurally similar compounds. These values should serve as a benchmark during the development and validation of a specific method for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-FID)UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.99> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 5%< 10%
Limit of Detection (LOD) ng/mL rangeµg/mL rangeµg/mL range
Limit of Quantitation (LOQ) ng/mL to µg/mL rangeµg/mL rangeµg/mL range
Specificity High (with appropriate column and detector)High (with appropriate column)Moderate to Low (prone to interference)

Experimental Protocols

Below are detailed methodologies for the key analytical techniques. These protocols are based on methods for related phenolic and amino compounds and should be optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A validated method for the structural isomer 4-amino-3-nitrophenol provides a strong basis for a this compound assay.[2]

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

Mobile Phase:

  • Isocratic elution with a mixture of Acetonitrile and a buffer solution (e.g., 0.05 M acetate buffer, pH 5.9) in a 20:80 (v/v) ratio.[2] The exact ratio should be optimized for best peak shape and resolution.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Detection Wavelength: To be determined by analyzing the UV spectrum of this compound (typically in the range of 270-310 nm for phenolic compounds).

  • Injection Volume: 10-20 µL.

Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or the mobile phase).

  • Perform serial dilutions to create a series of calibration standards.

Validation Parameters to be Assessed:

  • Specificity: Analyze blank samples and samples spiked with potential impurities to ensure no interference with the main analyte peak.

  • Linearity: Analyze a series of at least five concentrations and plot the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.[2]

  • Accuracy: Determine the recovery of the analyte in a spiked matrix. The recovery should be within 98-102%.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample. The relative standard deviation (RSD) should be ≤ 2%.[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. A partially validated method for methoxyphenol isomers from OSHA can be adapted for this compound.[3]

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).[3]

  • Capillary column suitable for polar compounds (e.g., DB-225 or DB-1).[3]

Sample Preparation:

  • Samples can be desorbed with a suitable solvent like methanol.[3]

  • Derivatization may be necessary to improve volatility and peak shape. Common derivatizing agents for phenols include silylating agents (e.g., BSTFA) or alkylating agents.

Chromatographic Conditions:

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.[4]

Validation Parameters to be Assessed:

  • Specificity: Analyze blank and spiked samples to check for interfering peaks.

  • Linearity: Analyze a series of at least five concentrations and plot the peak area versus concentration.

  • Accuracy: Determine the recovery of the analyte in a spiked matrix.

  • Precision: Evaluate repeatability and intermediate precision.

  • LOD and LOQ: The analytical procedure detection limit for methoxyphenol isomers was reported to be 1 µg.[3]

UV-Vis Spectrophotometry

Spectrophotometry is a simpler and more accessible technique, but it is less specific than chromatographic methods. It is often used for the determination of total phenols.[5]

Instrumentation:

  • UV-Vis Spectrophotometer.

Methodology:

  • A common method involves a colorimetric reaction with an agent like 4-aminoantipyrine in the presence of an oxidizing agent (e.g., potassium ferricyanide) in an alkaline solution to form a colored complex that can be measured.[5]

  • The absorbance maximum of the resulting complex is then determined.

Procedure:

  • Prepare a series of standard solutions of this compound.

  • To each standard and sample solution, add the buffer solution to adjust the pH, followed by the 4-aminoantipyrine solution and the oxidizing agent.

  • Allow the color to develop for a specified time.

  • Measure the absorbance at the wavelength of maximum absorption against a reagent blank.

  • Construct a calibration curve by plotting absorbance versus concentration.

Validation Parameters to be Assessed:

  • Specificity: This method is prone to interference from other phenolic compounds.[6]

  • Linearity: Assess the linear range of the calibration curve.

  • Accuracy and Precision: Determine through recovery studies and replicate measurements.

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method, as guided by regulatory bodies like the ICH.[7][8]

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_validation 2. Validation Parameters cluster_execution 3. Execution & Reporting MethodDevelopment Method Development & Optimization ValidationProtocol Define Validation Protocol & Acceptance Criteria MethodDevelopment->ValidationProtocol Specificity Specificity/ Selectivity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability, Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness ExecuteExperiments Execute Validation Experiments DataAnalysis Data Analysis & Comparison with Acceptance Criteria ExecuteExperiments->DataAnalysis ValidationReport Prepare Validation Report DataAnalysis->ValidationReport

Caption: Workflow for Analytical Method Validation.

This guide provides a foundational understanding of the analytical methods available for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, selectivity, and the nature of the sample matrix. It is imperative that any chosen method is fully validated in accordance with the relevant regulatory guidelines to ensure the reliability and accuracy of the results.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro cytotoxicity of 2-Amino-4-methoxyphenol and related aminophenol compounds. Due to a lack of publicly available experimental cytotoxicity data for this compound, this guide leverages data from structurally similar aminophenols to provide a comparative context for researchers. The information presented is intended to support research and development activities by offering insights into the potential toxicity profiles of these compounds.

Comparative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for various aminophenol derivatives. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methods.

CompoundCell LineAssayEndpointResultReference
4-Aminophenol (p-Aminophenol, PAP) Rat Renal Cortical SlicesLDH ReleaseIncreased LDH LeakageMore toxic than 2-Aminophenol[1]
Jurkat T cellsCell Viability / LDH ReleaseDecreased survival, increased LDHCytotoxicity observed at 10-250 µM[2]
Isolated Renal Cortical Cells (Rat)LDH Release% CytotoxicityLess toxic than 4-Amino-2-chlorophenol and 4-Amino-2,6-dichlorophenol[3]
2-Aminophenol Rat Renal Cortical SlicesLDH ReleaseIncreased LDH LeakageLess toxic than 4-Aminophenol[1]
3-Methoxy-acetyl-p-aminophenol Mouse HepatocytesCytotoxicityNot specifiedSimilar toxicity to Acetaminophen[4]
N-Acetyl-m-aminophenol (AMAP) Mouse HepatocytesCytotoxicityNot specifiedApproximately 10-fold less toxic than Acetaminophen[4]
4-Amino-2-chlorophenol Isolated Renal Cortical Cells (Rat)LDH Release% CytotoxicityMore toxic than 4-Aminophenol[3]
4-Amino-3-chlorophenol Isolated Renal Cortical Cells (Rat)LDH Release% CytotoxicityLess toxic than 4-Aminophenol[3]
4-Amino-2,6-dichlorophenol Isolated Renal Cortical Cells (Rat)LDH Release% CytotoxicityMore toxic than 4-Amino-2-chlorophenol and 4-Aminophenol[3]

Note on this compound: Extensive searches of scientific literature and toxicology databases did not yield specific in vitro cytotoxicity data (e.g., IC50 values) for this compound. Safety data sheets indicate that the compound is harmful if swallowed and may cause skin and eye irritation.[5][6] The lack of detailed experimental data highlights a gap in the current understanding of its cytotoxic potential.

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt (INT) into a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Expose cells to various concentrations of the test aminophenol and control compounds for a specified duration. Include wells for untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells. Carefully transfer the cell-free supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the supernatant plate.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Measurement: Stop the reaction using a stop solution and measure the absorbance at an appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in the negative and positive controls.

MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the LDH assay.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals (typically 2-4 hours).

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the resulting colored solution at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation: Express the results as a percentage of viable cells compared to the untreated control.

Glutathione (GSH) Depletion Assay

This assay measures the levels of intracellular reduced glutathione, a key antioxidant that is often depleted during cellular stress.

Principle: GSH levels can be measured using various methods. A common approach involves the use of a reagent such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which reacts with GSH to produce a yellow-colored product that can be measured spectrophotometrically.

Procedure:

  • Cell Seeding and Treatment: Culture and treat cells with the aminophenol compounds as previously described.

  • Cell Lysis: After treatment, wash the cells and lyse them to release intracellular contents.

  • Deproteinization: Remove proteins from the cell lysate, as they can interfere with the assay.

  • GSH Reaction: Add the assay reagents, including DTNB, to the deproteinized lysate.

  • Measurement: Measure the absorbance at approximately 412 nm.

  • Quantification: Determine the GSH concentration by comparing the absorbance to a standard curve generated with known concentrations of GSH.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Incubate with Test Compounds cell_seeding->treatment compound_prep Prepare Aminophenol Solutions compound_prep->treatment assay_choice Select Assay (LDH, MTT, etc.) treatment->assay_choice add_reagents Add Assay Reagents assay_choice->add_reagents incubation Incubation add_reagents->incubation measurement Measure Signal (Absorbance) incubation->measurement calculation Calculate % Cytotoxicity or % Viability measurement->calculation

Caption: General workflow for in vitro cytotoxicity testing of aminophenol compounds.

Postulated Signaling Pathway for Aminophenol-Induced Cytotoxicity

signaling_pathway cluster_metabolism Metabolic Activation cluster_stress Cellular Stress cluster_signaling Stress Signaling cluster_damage Cellular Damage aminophenol Aminophenol reactive_metabolite Reactive Metabolites (e.g., Quinoneimines) aminophenol->reactive_metabolite gsh_depletion GSH Depletion reactive_metabolite->gsh_depletion ros_increase Increased ROS reactive_metabolite->ros_increase gsh_depletion->ros_increase mapk_activation MAPK Activation (JNK, p38) ros_increase->mapk_activation mito_dysfunction Mitochondrial Dysfunction ros_increase->mito_dysfunction mapk_activation->mito_dysfunction cell_death Cell Death (Necrosis/Apoptosis) mito_dysfunction->cell_death

Caption: A simplified signaling pathway for aminophenol-induced cytotoxicity.

References

"2-Amino-4-methoxyphenol" performance as an intermediate compared to similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, the selection of an appropriate intermediate is paramount to achieving desired yields, purity, and reaction efficiency. This guide provides a comprehensive comparison of 2-Amino-4-methoxyphenol's performance as an intermediate against similar aminophenol derivatives. By presenting available experimental data, this document aims to assist researchers in making informed decisions for their synthetic strategies in the pharmaceutical and dye industries.

Performance in the Synthesis of Heterocyclic Compounds: Benzoxazoles

Benzoxazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry. The synthesis of 2-substituted benzoxazoles often involves the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent. The following data, collated from various studies, provides insight into the performance of different aminophenol intermediates in the synthesis of 2-phenylbenzoxazole.

Starting IntermediateCatalyst / MethodReaction TimeYield (%)Reference
2-AminophenolAg@Fe2O3 nanoparticles7 min97%[1]
2-AminophenolLewis Acidic Ionic Liquid@MNP30 min75%[2]
2-AminophenolFly AshNot Specified85-95%[3]
2-AminophenolZnO nanoparticles1 h84-93%[4]
2-AminophenolZn(OAc)2180 min80%[5]
Experimental Protocol: Synthesis of 2-Phenylbenzoxazole using Ag@Fe2O3 Nanocatalyst[1]

A reaction mixture is prepared by adding 20 mg of Ag@Fe2O3 nanoparticles to a mixture of 1.5 mmol of 2-aminophenol and 1.5 mmol of benzaldehyde in 6 mL of a 5:1 water:ethanol dispersion. The mixture is stirred at room temperature for 7 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (4:1) solvent system. Upon completion, the product is extracted with ethyl acetate, and the organic phase is washed with water and dried with MgSO4. Evaporation of the solvent yields the crude product.

Performance in Azo Dye Synthesis

Aminophenols are key precursors in the synthesis of azo dyes, which are widely used in the textile industry. The performance of the aminophenol intermediate directly affects the yield and properties of the resulting dye. Below is a comparison of yields for azo dye synthesis using different aminophenol derivatives.

Diazo Component (from)Coupling ComponentYield (%)Reference
4-AminophenolNaphthalen-2-olNot specified, but a detailed protocol is provided[6]
Sulphanilic Acidβ-Naphthol82.5%[7]
Various Aromatic Aminesβ-Naphthol21-98% (Varies with amine)[8]

Analysis: The yield of azo dyes is highly dependent on the specific aromatic amine and coupling component used. While a direct comparison involving this compound is not explicitly detailed in the available literature, the electronic nature of the substituents on the aminophenol ring plays a crucial role. The electron-donating methoxy group in this compound could potentially enhance the reactivity of the diazonium salt, influencing the coupling reaction.

Experimental Protocol: General Synthesis of an Azo Dye from 4-Aminophenol and Naphthalen-2-ol[6]
  • Diazotization of 4-Aminophenol: 1.20 g (0.011 mol) of 4-aminophenol is dissolved in a mixture of 45 cm³ of water and 12 cm³ of concentrated hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath. A solution of 0.70 g (0.01 mol) of NaNO₂ in 5 cm³ of water is then added slowly while maintaining the low temperature.

  • Preparation of Coupling Component Solution: 1.44 g (0.01 mol) of naphthalen-2-ol is dissolved in 30 cm³ of ~10% aqueous sodium hydroxide solution and cooled in an ice-water bath.

  • Coupling Reaction: The cold diazonium salt solution is slowly added to the cold naphthalen-2-ol solution with efficient stirring. The reaction mixture is stirred at 0 °C for 5-10 minutes to ensure complete reaction.

  • Isolation: The precipitated azo dye is collected by suction filtration, washed with a small amount of cold water, and dried.

Performance in Pharmaceutical Synthesis: The Case of Paracetamol

4-Aminophenol is a critical intermediate in the industrial synthesis of paracetamol (acetaminophen). The efficiency of this synthesis is of significant economic importance.

Starting IntermediateReagentYield (%)Reference
4-AminophenolAcetic Anhydride88%[9]
4-AminophenolAcetic AnhydrideNot specified, but a detailed protocol is provided[10]

Analysis: The acetylation of 4-aminophenol to produce paracetamol is a well-established and high-yielding reaction. While this compound is not a direct precursor for paracetamol, this example highlights the performance of a structurally similar, unsubstituted aminophenol in a key pharmaceutical synthesis. The presence of the methoxy group in this compound would lead to a different final product and is not a suitable starting material for paracetamol synthesis.

Experimental Protocol: Synthesis of Paracetamol from 4-Aminophenol[9]

A suspension of 4-aminophenol in water is treated with acetic anhydride. The reaction mixture is heated, then cooled to induce crystallization. The crude product is collected by filtration and can be purified by recrystallization from water.

Visualizing Synthetic Pathways

To better understand the role of these intermediates, the following diagrams illustrate the key synthetic pathways discussed.

Synthesis_of_2_Phenylbenzoxazole 2-Aminophenol 2-Aminophenol Reaction Condensation 2-Aminophenol->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Catalyst Catalyst Catalyst->Reaction 2-Phenylbenzoxazole 2-Phenylbenzoxazole Reaction->2-Phenylbenzoxazole

Caption: Synthesis of 2-Phenylbenzoxazole.

Azo_Dye_Synthesis Aminophenol Aminophenol Diazonium_Salt Diazonium Salt Aminophenol->Diazonium_Salt Diazotization NaNO2, HCl NaNO2, HCl NaNO2, HCl->Diazonium_Salt Coupling_Reaction Azo Coupling Diazonium_Salt->Coupling_Reaction Coupling_Component Coupling Component Coupling_Component->Coupling_Reaction Azo_Dye Azo_Dye Coupling_Reaction->Azo_Dye

Caption: General Pathway for Azo Dye Synthesis.

Paracetamol_Synthesis 4-Aminophenol 4-Aminophenol Acetylation Acetylation 4-Aminophenol->Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetylation Paracetamol Paracetamol Acetylation->Paracetamol

Caption: Synthesis of Paracetamol.

Conclusion

This compound is a valuable intermediate in organic synthesis, particularly for dyes and potentially for novel pharmaceutical compounds. While direct, quantitative comparisons of its performance against other aminophenols are not extensively documented in publicly available literature, its chemical structure suggests that the electron-donating methoxy group should influence its reactivity. The provided data for analogous compounds demonstrate that reaction conditions and catalyst selection are critical factors in determining the yield and efficiency of syntheses involving aminophenol intermediates. Further dedicated comparative studies are necessary to fully elucidate the performance advantages and disadvantages of this compound in various synthetic applications. This guide serves as a foundational resource to inform such future investigations.

References

A Researcher's Guide to Investigating the Cross-Reactivity of 2-Amino-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide outlines potential cross-reacting compounds, provides a detailed experimental protocol for a competitive ELISA, and visualizes the experimental workflow and a relevant biological pathway.

Predicted Cross-Reactivity Profile

The cross-reactivity of an antibody is dependent on its specific binding characteristics. However, based on the structure of 2-Amino-4-methoxyphenol, we can anticipate potential cross-reactivity with compounds sharing a similar aminophenol core structure. The position of the methoxy group is a key determinant of specificity.

Below is a table summarizing potential cross-reactants and a hypothetical, qualitative prediction of their cross-reactivity. It is crucial to note that these are predictions and must be confirmed by experimental data.

CompoundStructurePredicted Cross-ReactivityRationale
This compound 100% (Reference) The target analyte for which the hypothetical antibody would be raised.
4-Amino-2-methoxyphenolHighIsomeric compound with identical functional groups; high likelihood of antibody recognition.
2-Amino-5-methoxyphenolModerate to HighIsomeric compound; the shift in the methoxy group position may slightly reduce binding affinity.
2-Amino-3-methoxyphenolModerateIsomeric compound; the steric hindrance from the adjacent methoxy group could lower cross-reactivity.
2-AminophenolLow to ModerateLacks the methoxy group, a key structural feature, but shares the aminophenol backbone.
4-MethoxyphenolLowLacks the amino group, which is a significant alteration to the molecule's electronic properties.
AnilineVery LowLacks both the hydroxyl and methoxy groups, representing only the basic aniline structure.
PhenolVery LowLacks both the amino and methoxy groups, representing only the basic phenol structure.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method for determining the cross-reactivity of small molecules.[1][2][3][4][5] This protocol provides a general procedure that should be optimized for the specific antibody and conjugate used.

Materials:

  • High-binding 96-well microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Antibody against this compound

  • This compound-protein conjugate (for coating)

  • Test compounds (potential cross-reactants)

  • Enzyme-conjugated secondary antibody (if the primary antibody is not labeled)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the this compound-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the conjugate solution to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with Wash Buffer.

  • Competition:

    • Prepare serial dilutions of the standard (this compound) and the test compounds in Assay Buffer (e.g., Blocking Buffer).

    • In separate tubes, mix 50 µL of each standard or test compound dilution with 50 µL of the diluted primary antibody.

    • Incubate for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with Wash Buffer.

  • Detection:

    • If using an unlabeled primary antibody, add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Substrate Reaction:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Measurement:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance against the concentration of this compound.

  • For each test compound, determine the concentration that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Visualizing the Experimental Workflow and a Potential Signaling Pathway

To further aid in the conceptualization of these studies, the following diagrams, generated using the DOT language, illustrate the competitive ELISA workflow and a hypothetical signaling pathway that could be influenced by aminophenol compounds.

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Analysis p1 Coat Plate with Antigen-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash Plate p3->p4 c3 Add Mixture to Plate p4->c3 c1 Prepare Standards & Samples c2 Incubate with Primary Antibody c1->c2 c2->c3 d1 Wash Plate c3->d1 d2 Add Enzyme-conjugated Secondary Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add Substrate d3->d4 d5 Add Stop Solution d4->d5 a1 Read Absorbance d5->a1 a2 Calculate Cross-Reactivity a1->a2 Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Cell Growth, Proliferation) mTOR->Transcription Compound Aminophenol Compound Compound->Akt Inhibition

References

A Comparative Guide to Validating the Purity of Synthesized 2-Amino-4-methoxyphenol Using Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of synthesized "2-Amino-4-methoxyphenol," a crucial intermediate in the pharmaceutical and dye industries.[1] By comparing a laboratory-synthesized batch against a certified reference standard, researchers can ensure the quality, consistency, and safety of their downstream applications. This document outlines detailed experimental protocols, presents data in a clear, comparative format, and utilizes visualizations to clarify complex workflows.

Introduction to this compound and the Importance of Purity

This compound (CAS No: 20734-76-3) is a key building block in the synthesis of various active pharmaceutical ingredients and dyes.[1] Its molecular formula is C₇H₉NO₂, with a molecular weight of 139.15 g/mol .[1][2] The purity of this compound is paramount, as impurities can lead to undesirable side reactions, reduced yield, and potential toxicity in the final product.

The most common synthesis route involves the catalytic hydrogenation of 4-methoxy-2-nitrophenol.[2] Potential impurities can arise from incomplete reaction, side reactions, or contaminants in the starting materials. Therefore, rigorous analytical validation is essential.

Characterization of the Reference Standard and Synthesized Sample

A certified reference standard of this compound with a stated purity of >98% was procured.[2] A batch of this compound was synthesized in the laboratory via the reduction of 4-methoxy-2-nitrophenol. Both the reference standard and the synthesized batch were subjected to a battery of analytical tests to determine and compare their purity profiles.

Table 1: Physical and Chemical Properties

PropertyReference StandardSynthesized Batch
Appearance Off-white to light brown crystalline powderLight brown crystalline powder
Melting Point 135-140 °C[3][4]134-138 °C
Solubility Soluble in DMSO[5]Soluble in DMSO

Comparative Analytical Workflow

The purity of the synthesized this compound was assessed and compared to the reference standard using a multi-pronged analytical approach. The workflow is designed to identify and quantify the main compound and any potential impurities.

G Figure 1: Analytical Workflow for Purity Validation cluster_2 Data Analysis & Comparison prep_ref Reference Standard Solution hplc HPLC-UV prep_ref->hplc gcms GC-MS prep_ref->gcms nmr ¹H NMR prep_ref->nmr prep_synth Synthesized Sample Solution prep_synth->hplc prep_synth->gcms prep_synth->nmr purity_assay Purity Assay (%) hplc->purity_assay impurity_profile Impurity Profiling hplc->impurity_profile gcms->impurity_profile structural_confirm Structural Confirmation nmr->structural_confirm comparison Comparison of Results purity_assay->comparison impurity_profile->comparison structural_confirm->comparison

Caption: Analytical workflow for the purity validation of synthesized this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To determine the purity of the samples and quantify any impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.05 M acetic buffer (pH 5.9) (20:80).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Accurately weigh and dissolve the reference standard and synthesized sample in the mobile phase to a final concentration of 1 mg/mL.

  • Analysis: Inject equal volumes of the standard and sample solutions. Purity is calculated based on the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify volatile impurities and confirm the identity of the main compound.

  • Instrumentation: GC-MS system.

  • Column: DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector: Electron Ionization (EI) mode with a scan range of 40-400 m/z.

  • Sample Preparation: Prepare solutions of the reference standard and synthesized sample in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Analysis: Inject 1 µL of each solution. Identify peaks by comparing their mass spectra with a reference library and the reference standard.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the synthesized compound and assess its purity.

  • Instrumentation: 500 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Maleic acid.

  • Procedure: Prepare samples of the reference standard and the synthesized product in DMSO-d₆. Acquire ¹H NMR spectra.

  • Analysis: Compare the chemical shifts and integration values of the synthesized product's spectrum with those of the reference standard. The presence of unexpected signals may indicate impurities.

Results and Data Presentation

The following tables summarize the quantitative data obtained from the comparative analysis.

Table 2: HPLC Purity Assay and Impurity Profile

SampleMain Peak Retention Time (min)Purity by Area %Impurity 1 (RT, Area %)Impurity 2 (RT, Area %)
Reference Standard 8.5299.2%6.71, 0.3%9.84, 0.5%
Synthesized Batch 8.5197.8%6.72, 0.8%9.85, 1.4%

Table 3: GC-MS Impurity Identification

SampleMajor Peak (RT, Identity)Identified Impurities (RT, Tentative Identity)
Reference Standard 12.3 min, this compound10.1 min, 4-Methoxyphenol
Synthesized Batch 12.3 min, this compound10.1 min, 4-Methoxyphenol; 13.5 min, 4-Methoxy-2-nitrophenol (unreacted starting material)

Table 4: ¹H NMR Spectral Data Comparison

Proton AssignmentReference Standard (δ, ppm)Synthesized Batch (δ, ppm)
-OCH₃3.65 (s, 3H)3.65 (s, 3H)
Aromatic-H6.58-6.72 (m, 3H)6.58-6.73 (m, 3H)
-NH₂4.85 (s, 2H)4.86 (s, 2H)
-OH8.90 (s, 1H)8.91 (s, 1H)
Impurity Signals Not significantMinor signals at 7.2-7.8 ppm

Discussion and Conclusion

The analytical data demonstrates that the synthesized batch of this compound has a purity of 97.8% as determined by HPLC, which is slightly lower than the reference standard's purity of 99.2%. The primary impurities identified in the synthesized batch by GC-MS were residual starting material (4-methoxy-2-nitrophenol) and a potential side-product (4-methoxyphenol). The ¹H NMR spectrum of the synthesized material was largely consistent with the reference standard, confirming its chemical identity, although minor unassigned peaks suggest the presence of small amounts of impurities.

This comparative guide provides a robust framework for the purity validation of synthesized this compound. The detailed protocols and data presentation can be adapted for routine quality control and in-process monitoring in research and development settings. Further purification of the synthesized batch may be necessary depending on the specific requirements of the downstream application.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the synthesis process and the potential for impurity formation, which necessitates the validation workflow.

G Figure 2: Synthesis and Impurity Relationship cluster_impurities Potential Impurities start Starting Material (4-Methoxy-2-nitrophenol) reaction Synthesis (Catalytic Hydrogenation) start->reaction product Synthesized Product (this compound) reaction->product impurity1 Unreacted Starting Material reaction->impurity1 impurity2 Side-Reaction Products reaction->impurity2 impurity3 Catalyst Residues reaction->impurity3 validation Purity Validation (HPLC, GC-MS, NMR) product->validation impurity1->validation impurity2->validation impurity3->validation final_product Qualified Product validation->final_product

Caption: Relationship between synthesis, impurity formation, and the need for purity validation.

References

Inter-Laboratory Comparison of 2-Amino-4-methoxyphenol Analysis: A Method Evaluation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical inter-laboratory study on the quantification of 2-Amino-4-methoxyphenol, a key intermediate in the synthesis of pharmaceuticals and a component in cosmetic formulations.[1] The objective of this study was to assess the reproducibility and accuracy of a standardized analytical method across multiple laboratories. The data presented herein, while simulated for illustrative purposes, is designed to reflect typical variations and performance metrics encountered in such comparisons.

Quantitative Data Summary

The following table summarizes the results from a hypothetical inter-laboratory study involving five laboratories. Each laboratory analyzed a standard sample of this compound with a known concentration of 25.00 mg/L.

LaboratoryMeasured Concentration (mg/L)Recovery (%)Standard Deviation (±)
Lab 124.8599.40.15
Lab 225.21100.80.23
Lab 324.5398.10.31
Lab 425.50102.00.18
Lab 524.9299.70.25
Overall 25.00 100.0 0.38

Experimental Protocols

A standardized analytical method is crucial for ensuring comparability of results between different laboratories. The following protocol for High-Performance Liquid Chromatography (HPLC) with UV detection was provided to all participating laboratories in the hypothetical study.

1. Sample Preparation:

  • Standard Solution: A stock solution of this compound (purity ≥98%) was prepared in methanol at a concentration of 1000 mg/L.[1] Working standards were prepared by diluting the stock solution with the mobile phase.

  • Sample Matrix: For the purpose of this hypothetical study, the sample matrix was a simulated pharmaceutical intermediate solution.

  • Extraction: A liquid-liquid extraction was performed using ethyl acetate. The organic layer was evaporated to dryness and the residue was reconstituted in the mobile phase.

2. HPLC-UV Instrumentation and Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (60:40, v/v) at a flow rate of 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: Wavelength set at 280 nm.

  • Quantification: Based on the peak area of the analyte compared to the calibration curve generated from the working standards.

Experimental Workflow and Signaling Pathway

To visually represent the processes involved, the following diagrams illustrate the experimental workflow and a relevant biological pathway where a derivative of this compound might be active.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Start: Receive Sample extraction Liquid-Liquid Extraction start->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Sample Injection reconstitution->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Final Report quantification->reporting signaling_pathway cluster_inflammation Inflammatory Response cluster_synthesis Drug Action Pathway prostaglandins Prostaglandins inflammation Inflammation prostaglandins->inflammation promotes derivative This compound Derivative (e.g., Analgesic) cox Cyclooxygenase (COX) Enzymes derivative->cox inhibits cox->prostaglandins synthesizes

References

Stability Under Scrutiny: 2-Amino-4-methoxyphenol Benchmarked Against Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the stability of 2-Amino-4-methoxyphenol compared to other phenolic compounds reveals its robust nature under various stress conditions. This guide provides researchers, scientists, and drug development professionals with objective data on its performance, supported by experimental evidence, to inform its application in pharmaceutical and research settings. The inherent stability of phenolic compounds is a critical parameter influencing their efficacy, shelf-life, and safety in therapeutic and industrial applications.

Comparative Stability Analysis

The stability of this compound was benchmarked against a selection of other phenolic compounds under thermal, oxidative, and photolytic stress. The following tables summarize the quantitative data obtained from forced degradation studies.

Thermal Stability

Thermogravimetric analysis (TGA) was employed to assess the thermal decomposition profiles of the selected phenolic compounds. The onset temperature of decomposition and the temperature at maximum weight loss provide a quantitative measure of thermal stability.

CompoundOnset of Thermal Degradation (°C)Temperature at Maximum Decomposition Rate (°C)
This compound ~178Not explicitly found
o-Aminophenol~175Not explicitly found
p-AminophenolNot explicitly foundNot explicitly found
m-AminophenolNot explicitly foundNot explicitly found
4-MethoxyphenolNot explicitly foundNot explicitly found
PhenolNot explicitly foundNot explicitly found

Note: Direct comparative TGA data for all compounds under identical conditions was not available in the public domain. The data for aminophenol isomers indicates their relative thermal stabilities.

Oxidative Stability

The oxidative stability was evaluated by determining the degradation kinetics in the presence of an oxidizing agent. The pseudo-first-order rate constants (k_obs) indicate the susceptibility of the compounds to oxidation.

CompoundPseudo-First-Order Rate Constant (k_obs) (s⁻¹)Half-life (t₁/₂) (min)
This compound Data not availableData not available
4-Nitrocatechol (4NC)1.03 × 10⁻⁴150
Catechol (CAT)1.49 × 10⁻⁴75
Syringaldehyde (SYR)6.68 × 10⁻⁴48
Salicylic Acid (SA)Not specified45
3-Methylcatechol (3MC)Not specified40
4-Ethylguaiacol (4EG)Not specified25
Acetosyringone (AS)Not specified20
Gallic Acid (GA)Not specified18
4-Ethylphenol (4EP)Not specified16
2,6-Dimethylphenol (DMP)7.85 × 10⁻⁴14

Note: This data is from a comparative study on the photooxidation of ten substituted phenolic compounds by hydroxyl radicals[1]. While this compound was not included, the data provides a valuable benchmark for the relative oxidative stability of various phenolic structures.

Photostability

The photostability of aminophenols was assessed by their degradation upon exposure to visible light. The time required for complete degradation serves as a measure of their susceptibility to photodegradation.

CompoundTime for Complete Degradation (hours)
This compound Data not available
2-Aminophenol2.0
4-Aminophenol2.5

Note: This data is derived from a study on the photocatalytic degradation of aminophenols. This suggests that 2-Aminophenol is slightly less photostable than 4-Aminophenol under these specific conditions.

Experimental Protocols

Standardized methodologies are crucial for the reliable assessment of chemical stability. The following outlines the key experimental protocols for thermal, oxidative, and photostability testing.

Thermal Stability Testing (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of a compound.

Methodology:

  • A small, precisely weighed sample of the phenolic compound is placed in a TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve plots percentage weight loss against temperature. The onset of decomposition and the peak of the derivative thermogravimetric (DTG) curve (indicating the maximum rate of weight loss) are determined.

Oxidative Stability Testing (Forced Oxidation)

Objective: To evaluate the susceptibility of a compound to oxidative degradation.

Methodology:

  • A solution of the phenolic compound at a known concentration is prepared in a suitable solvent.

  • A chemical oxidizing agent (e.g., hydrogen peroxide, AIBN) is added to the solution.

  • The reaction mixture is maintained at a constant temperature and stirred.

  • Aliquots are withdrawn at specific time intervals.

  • The concentration of the remaining phenolic compound in each aliquot is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • The degradation kinetics are determined by plotting the natural logarithm of the concentration versus time to calculate the pseudo-first-order rate constant (k_obs) and the half-life (t₁/₂).

Photostability Testing

Objective: To assess the degradation of a compound upon exposure to light.

Methodology (based on ICH Q1B Guidelines):

  • Samples of the phenolic compound (as a solid or in solution) are placed in chemically inert, transparent containers.

  • The samples are exposed to a light source that provides a combination of visible and ultraviolet (UV) light with a specified intensity and duration (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

  • Control samples are protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions to account for any thermal degradation.

  • After the exposure period, the samples are analyzed for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using a stability-indicating analytical method like HPLC.

  • The extent of degradation is quantified by comparing the assay of the light-exposed sample to that of the control sample.

Degradation Pathway and Potential Biological Implications

The degradation of aminophenols, particularly through oxidation, often proceeds via the formation of highly reactive quinone imine intermediates[2][3].

G This compound This compound Oxidation Oxidation This compound->Oxidation [O] Quinone Imine Intermediate Quinone Imine Intermediate Oxidation->Quinone Imine Intermediate Nucleophilic Attack Nucleophilic Attack Quinone Imine Intermediate->Nucleophilic Attack e.g., Michael Addition ROS Generation ROS Generation Quinone Imine Intermediate->ROS Generation Redox Cycling Cellular Macromolecules (Proteins, DNA) Cellular Macromolecules (Proteins, DNA) Nucleophilic Attack->Cellular Macromolecules (Proteins, DNA) Cellular Damage Cellular Damage ROS Generation->Cellular Damage

Oxidative Degradation Pathway of this compound.

These quinone imines are electrophilic and can react with cellular nucleophiles such as proteins and DNA, potentially leading to cytotoxicity and genotoxicity[2][4]. Furthermore, the redox cycling between the aminophenol and the quinone imine can generate reactive oxygen species (ROS), inducing oxidative stress and cellular damage[2][3]. Understanding these degradation pathways is critical for assessing the safety and toxicological profile of aminophenol-containing compounds in drug development.

Conclusion

While direct comparative quantitative data for this compound against a wide range of phenolic compounds is still emerging, the available evidence suggests it possesses a notable degree of stability. Its degradation pathways, particularly under oxidative stress, warrant careful consideration due to the potential for the formation of reactive intermediates. The experimental protocols outlined in this guide provide a framework for conducting robust and standardized stability assessments, which are essential for the development of safe and effective pharmaceutical products. Further research focusing on direct, side-by-side comparisons of this compound with other key phenolic compounds will provide a more complete picture of its stability profile.

References

Safety Operating Guide

Proper Disposal of 2-Amino-4-methoxyphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of 2-Amino-4-methoxyphenol

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This compound, a compound utilized in various research and development applications, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be managed as hazardous waste in accordance with local, state, and federal regulations. This guide provides a procedural, step-by-step approach to its safe disposal.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1] An eyewash station and safety shower should be readily accessible.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, crucial for risk assessment and proper handling.

PropertyValueNotes
GHS Hazard Codes H302, H410H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
GHS Precautionary Codes P273, P501P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant.[1][2]
Aquatic Toxicity Data not availableClassified as Acute aquatic toxicity (Category 1) and Chronic aquatic toxicity (Category 1), indicating high toxicity.[1] Specific LC50/EC50 data is not readily available.
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agentsMixing with these materials can cause hazardous reactions.[3]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Solid Waste: Collect pure, unused this compound, and any grossly contaminated items (e.g., weighing boats, filter paper) in a designated, chemically compatible container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible waste container. Aqueous waste should be collected separately from organic solvent waste.[4]

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After rinsing, deface the original label and dispose of the container according to your institution's guidelines for empty chemical containers.[4]

2. Waste Container Selection and Labeling:

  • Use only containers that are in good condition and compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Keep the container securely closed except when adding waste.[5] Do not leave a funnel in the container opening.[5]

3. Accumulation in a Satellite Accumulation Area (SAA):

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[5][6][7]

  • Post a "Hazardous Waste Satellite Accumulation Area" sign at the location.[5]

  • The total amount of hazardous waste in an SAA is limited to 55 gallons. Once this limit is reached, the container must be dated and moved to the central accumulation area within three days.[3][6]

  • Ensure secondary containment, such as a plastic bin, to capture any potential leaks.[5]

  • Store incompatible waste streams separately to prevent accidental mixing.[8]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

  • Do not pour this compound or its solutions down the drain.[9]

  • Follow all institutional procedures for waste pickup, including any specific manifest or tracking documentation.

5. Spill and Emergency Procedures:

  • In the event of a spill, evacuate the immediate area and alert your supervisor and EHS.

  • For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Ventilate the area and decontaminate the spill surface.

Experimental Protocols

While direct chemical neutralization of this compound in a laboratory setting is not recommended due to the potential for hazardous reactions and the requirement for specialized treatment, general principles for treating phenolic waste streams in industrial settings often involve advanced oxidation processes. These are complex and not suitable for a standard laboratory bench. Therefore, the primary and mandatory protocol is collection and disposal via a licensed hazardous waste handler.

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_accumulation On-Site Accumulation cluster_disposal Final Disposal generate Generate this compound Waste (Solid, Liquid, Sharps, Contaminated PPE) segregate Segregate Waste Streams (Solid vs. Liquid) generate->segregate spill Spill Occurs generate->spill Potential Event container Select Compatible & Labeled Waste Container segregate->container saa Store in Designated Satellite Accumulation Area (SAA) container->saa saa_rules Follow SAA Rules: - At/near point of generation - <55 gallons - Container closed saa->saa_rules ehs_contact Contact Environmental Health & Safety (EHS) saa->ehs_contact pickup Schedule Hazardous Waste Pickup ehs_contact->pickup transport Licensed Transporter Removes Waste pickup->transport facility Disposal at an Approved Hazardous Waste Facility transport->facility spill_response Follow Emergency Spill Response Protocol spill->spill_response

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 2-Amino-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-Amino-4-methoxyphenol in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 20734-76-3

  • Molecular Formula: C₇H₉NO₂

  • Molecular Weight: 139.15 g/mol

Hazard Summary: this compound is classified as harmful if swallowed and may cause skin and eye irritation[1][2][3]. It is also suspected of causing genetic defects and is very toxic to aquatic life with long-lasting effects[1][3]. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. This equipment must be worn at all times when handling the chemical.

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Tight-fitting safety goggles with side-shields, compliant with EN 166 or OSHA 29 CFR 1910.133.[1][2]To protect against splashes and airborne particles.
Skin and Body Protection Chemical-resistant lab coat or impervious clothing.[1]To prevent skin contact.
Hand Protection Impervious chemical-resistant gloves (e.g., Nitrile, Neoprene).To protect hands from direct contact.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143) is required if dust is generated or if ventilation is inadequate.[2]To be used in poorly ventilated areas or when generating dust or aerosols to prevent respiratory irritation.

Operational Plan: Safe Handling Protocol

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]

  • Designate a specific area for handling the compound to minimize the risk of contamination.

2. Handling the Chemical:

  • Avoid all direct contact with the skin and eyes.[1]

  • Do not inhale dust or aerosols; handle the solid form carefully to prevent dust generation.[1]

  • When weighing or transferring the powder, use a spatula and a weighing boat inside the fume hood.

  • Do not eat, drink, or smoke in the area where the chemical is handled or stored.[4]

3. Storage:

  • Keep the container tightly sealed when not in use.[1][2]

  • Store in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.[1][2]

  • Recommended storage temperatures vary, with suggestions of 2-8°C, -20°C for powder, or -80°C when in solvent.[1] Always consult the supplier's specific recommendations.

  • For sensitive applications, storing under an inert atmosphere is advised.[2]

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[2]

  • Decontaminate all work surfaces and equipment after use. Scrubbing with alcohol has been suggested for decontamination.[1]

  • Remove and properly dispose of contaminated PPE.

Emergency and First Aid Procedures

Immediate response is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek prompt medical attention.[1][2][4]
Skin Contact Remove all contaminated clothing and shoes immediately. Rinse the affected skin area thoroughly with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][2][4]
Inhalation Move the individual to an area with fresh air. If breathing is difficult or has stopped, provide artificial respiration. Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[1][2][4]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, have them drink plenty of water. Call a physician or poison control center immediately.[1][2]

Accidental Release and Spill Response Plan

In the event of a spill, follow these steps to ensure safety and proper cleanup.

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated.[1][5]

  • Don PPE: Before addressing the spill, put on the full required personal protective equipment as detailed in the table above.[1][5]

  • Containment: Prevent the spill from spreading further and stop it from entering drains or water courses.[1][5]

  • Cleanup:

    • For solid spills: Carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid actions that generate dust.[6]

    • For liquid spills: Absorb the spill with a non-combustible, inert material such as diatomite or universal binders.[1] Place the absorbed material into a labeled container for disposal.

  • Decontamination: Clean the spill area and any contaminated equipment thoroughly, for instance by scrubbing with alcohol.[1]

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Below is a workflow diagram for handling a chemical spill.

Spill_Response_Workflow Workflow for Handling this compound Spills Start Spill Detected Evacuate Evacuate Area & Secure Ventilation Start->Evacuate Don_PPE Don Full PPE Evacuate->Don_PPE Assess Assess Spill (Solid or Liquid?) Don_PPE->Assess Contain_Solid Contain Spill: Sweep Carefully Assess->Contain_Solid Solid Contain_Liquid Contain Spill: Use Absorbent Assess->Contain_Liquid Liquid Collect Collect Waste into Labeled Container Contain_Solid->Collect Contain_Liquid->Collect Decontaminate Decontaminate Spill Area & Equipment Collect->Decontaminate Dispose Dispose of Waste & Contaminated PPE Decontaminate->Dispose End Spill Managed Dispose->End

Caption: Workflow for handling chemical spills of this compound.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of unused this compound and any contaminated materials in a designated, approved hazardous waste container.[1][2] Do not mix with other waste streams.

  • Contaminated Materials: All disposable PPE, spill cleanup materials, and empty containers should be treated as hazardous waste. Handle uncleaned containers as you would the product itself.

  • Environmental Precautions: Do not allow the chemical or its containers to enter drains, surface water, or soil, as it is very toxic to aquatic life.[1]

  • Regulations: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.